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  • Product: 5-hydrazinyl-2-nitropyridine
  • CAS: 1019632-12-2

Core Science & Biosynthesis

Foundational

5-hydrazinyl-2-nitropyridine chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 5-hydrazinyl-2-nitropyridine , a specialized heterocyclic building block. Chemical Identity & Core Properties Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 5-hydrazinyl-2-nitropyridine , a specialized heterocyclic building block.

Chemical Identity & Core Properties

Executive Summary

5-Hydrazinyl-2-nitropyridine (CAS: 1019632-12-2) is a high-value pyridine derivative characterized by a hydrazine moiety at the meta position relative to the ring nitrogen (C5) and a nitro group at the ortho position (C2).[1][2][3][4] Unlike its more common isomer, 2-hydrazino-5-nitropyridine (CAS: 6343-98-2), this compound requires specialized synthetic strategies due to the electronic mismatch that prevents facile nucleophilic aromatic substitution (SNAr). It serves as a critical intermediate in the development of lysine biosynthesis inhibitors (targeting DHDPS) and the synthesis of fused nitrogen-rich heterocycles.

Physicochemical Profile
PropertySpecification
IUPAC Name 5-Hydrazinyl-2-nitropyridine
CAS Number 1019632-12-2 (Free Base) / 1481686-25-2 (HCl Salt)
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Pyridine; Sparingly soluble in water
pKa (Predicted) ~3.5 (Hydrazine NH), ~ -1.0 (Pyridine N)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen), Protect from light

Critical Isomer Distinction: Researchers must verify the substitution pattern. The 2-hydrazino-5-nitro isomer (red solid) is synthesized via direct SNAr of 2-chloro-5-nitropyridine. The 5-hydrazinyl-2-nitro isomer (discussed here) cannot be made this way and is structurally distinct, placing the hydrazine meta to the nitro group.

Synthetic Accessibility & Purity

The synthesis of 5-hydrazinyl-2-nitropyridine is chemically challenging because the 5-position of the 2-nitropyridine ring is electron-deficient but not activated for Nucleophilic Aromatic Substitution (SNAr). Therefore, direct displacement of a 5-halogen is inefficient.

Primary Route: Diazotization-Reduction

The most robust, self-validating method involves the reduction of a diazonium salt derived from 5-amino-2-nitropyridine .

  • Precursor: 5-Amino-2-nitropyridine (commercially available or made via nitration of 2-aminopyridine).

  • Diazotization: Reaction with

    
     in concentrated 
    
    
    
    at 0°C generates the diazonium salt.
  • Reduction: Treatment with Stannous Chloride (

    
    ) reduces the diazonium species to the hydrazine.
    
Secondary Route: Pd-Catalyzed Cross-Coupling

For large-scale or high-purity requirements, Buchwald-Hartwig coupling offers a modern alternative.

  • Substrates: 5-Bromo-2-nitropyridine + Benzophenone Hydrazone.

  • Catalyst:

    
     / BINAP or Xantphos.
    
  • Hydrolysis: Acidic hydrolysis releases the free hydrazine.

Synthesis_Pathway Precursor 5-Amino-2-nitropyridine Diazonium Diazonium Intermediate (Unstable at >5°C) Precursor->Diazonium NaNO2, HCl 0°C Product 5-Hydrazinyl-2-nitropyridine (Target) Diazonium->Product SnCl2 reduction -20°C to RT Derivatives Fused Heterocycles (e.g., Triazolopyridines) Product->Derivatives R-CHO / Cyclization

Figure 1: Synthetic pathway via the Diazotization-Reduction route, bypassing the limitations of SNAr chemistry.

Chemical Reactivity & Transformations

The molecule possesses two key reactive centers: the nucleophilic hydrazine (


) and the electrophilic nitro  group (

).
A. Hydrazone Formation (Nucleophilic Attack)

The terminal nitrogen of the hydrazine group is a potent nucleophile (alpha-effect). It reacts rapidly with aldehydes and ketones to form hydrazones.

  • Application: This is the primary method for linking the pyridine scaffold to other pharmacophores.

  • Conditions: Ethanol/Methanol, catalytic acetic acid, reflux.

B. Cyclization to Fused Heterocycles

Reaction with 1,3-electrophiles (e.g., 1,3-diketones) or orthoesters yields fused ring systems such as pyrazolopyridines or triazolopyridines .

  • Mechanism:[3][5][6][7][8][9] Initial hydrazone formation followed by intramolecular nucleophilic attack on the pyridine ring (often requiring activation or oxidation).

C. Nitro Group Reduction

The nitro group at C2 can be selectively reduced to an amine (


) using 

or

.
  • Caution: This must be controlled to avoid reducing the hydrazine N-N bond, which is labile under vigorous hydrogenation conditions.

Experimental Protocol: Synthesis via Diazotization

Objective: Synthesis of 5-hydrazinyl-2-nitropyridine hydrochloride from 5-amino-2-nitropyridine.

Reagents:

  • 5-Amino-2-nitropyridine (1.0 eq)

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Stannous Chloride Dihydrate (

    
    , 2.5 eq)
    
  • Concentrated

    
     (12 M)
    
  • Ethanol (cold)[2]

Step-by-Step Methodology:

  • Diazonium Salt Formation:

    • Dissolve 5-amino-2-nitropyridine (10 mmol) in concentrated

      
       (15 mL). Cool the solution to -5°C  using an ice-salt bath.
      
    • Add a solution of

      
       (11 mmol in 5 mL water) dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes.
      
    • Checkpoint: The solution should become clear/yellow.[2] A positive starch-iodide test confirms excess nitrous acid.

  • Reduction:

    • Dissolve

      
       (25 mmol) in concentrated 
      
      
      
      (10 mL) and cool to 0°C.
    • Add the diazonium solution slowly to the stannous chloride solution with vigorous stirring. The temperature must not exceed 5°C.

    • Allow the mixture to warm to room temperature over 2 hours.

  • Isolation:

    • The hydrochloride salt of the hydrazine often precipitates directly. If not, concentrate the solution under reduced pressure.

    • Filter the solid and wash with cold ethanol and diethyl ether to remove tin salts.

    • Purification: Recrystallize from Ethanol/Water if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for broad singlets at

      
       8-10 ppm (Hydrazine NH) and the characteristic pyridine aromatic pattern (d, dd, d).
      
    • Mass Spec:

      
      .
      
Handling, Stability & Safety

Hazard Class:

  • Acute Toxicity: Hydrazines are generally toxic and potential carcinogens.

  • Energetic Instability: The combination of a hydrazine (reducing) and nitro group (oxidizing) on the same molecule creates a potential for energetic decomposition.

Safety Protocols:

  • Avoid Shock/Heat: Do not heat the dry solid above 50°C.

  • Inert Storage: Store under Argon/Nitrogen to prevent air oxidation to the azo or azoxy derivative.

  • Waste Disposal: Quench hydrazine residues with dilute hypochlorite (bleach) solution before disposal to convert them to nitrogen gas.

References
  • Synthesis of Pyridine Derivatives: World Intellectual Property Organization, WO2019241850A1, 2019. (Describes the use of 5-hydrazinyl-2-nitropyridine in sulfonyl hydrazide synthesis).

  • Diazotization Mechanisms: Chemistry Steps, "The Reaction of Amines with Nitrous Acid", Accessed 2024. (Foundational mechanism for converting amino-pyridines to hydrazines).

  • Chemical Identity & Properties: EnamineStore, "5-hydrazinyl-2-nitropyridine CAS 1019632-12-2".[1] (Physical property verification).

  • Isomer Distinction: PubChem, "2-hydrazino-5-nitropyridine vs 5-hydrazinyl-2-nitropyridine". (Verifies the existence of distinct isomers).

Sources

Exploratory

An In-depth Technical Guide to 5-hydrazinyl-2-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Abstract 5-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development communities. Its unique molecular architecture, featuring a pyridine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development communities. Its unique molecular architecture, featuring a pyridine scaffold substituted with a highly reactive hydrazinyl group and a strongly electron-withdrawing nitro group, renders it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of 5-hydrazinyl-2-nitropyridine, including its chemical identity, a detailed synthetic protocol, physicochemical properties, and a discussion of its applications as a key intermediate in pharmaceutical research. The inherent reactivity of its functional groups allows for diverse chemical transformations, making it a valuable precursor for creating libraries of compounds for biological screening.

Chemical Identity and Structure

5-Hydrazinyl-2-nitropyridine is a pyridine derivative with a hydrazinyl group at the 5-position and a nitro group at the 2-position. The hydrochloride salt of this compound is assigned the CAS number 1481686-25-2.[1]

Table 1: Chemical Identifiers

IdentifierValueSource
Compound Name 5-Hydrazinyl-2-nitropyridineN/A
Synonyms (6-nitropyridin-3-yl)hydrazine[2]
CAS Number 1481686-25-2 (hydrochloride salt)[1]
Molecular Formula C₅H₆N₄O₂[2][3]
Molecular Weight 154.13 g/mol [3]
Monoisotopic Mass 154.04907 Da[2]
SMILES C1=CC(=NC=C1NN)[O-][2]
InChI Key YXEUZOSLCIDYLU-UHFFFAOYSA-N[2]

The structure of 5-hydrazinyl-2-nitropyridine is characterized by the pyridine ring, which is a common scaffold in many approved drugs due to its ability to influence pharmacokinetic and pharmacodynamic properties.[4][5] The hydrazinyl moiety is a potent nucleophile and a precursor for forming hydrazones, a class of compounds with a broad range of biological activities. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amine, providing another point for molecular diversification.[4]

Caption: Chemical structure of 5-hydrazinyl-2-nitropyridine.

Synthesis and Mechanism

The synthesis of 5-hydrazinyl-2-nitropyridine can be achieved through a nucleophilic aromatic substitution reaction. A common and effective strategy involves the reaction of a 5-halo-2-nitropyridine precursor with hydrazine hydrate.[6] The electron-withdrawing nitro group at the 2-position activates the pyridine ring, making the 5-position susceptible to nucleophilic attack by the hydrazine.

A plausible precursor for this synthesis is 5-bromo-2-nitropyridine (CAS 39856-50-3), which is commercially available and used as an intermediate in the pharmaceutical industry.[7]

SynthesisWorkflow Synthesis Workflow for 5-hydrazinyl-2-nitropyridine Start Start: 5-bromo-2-nitropyridine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagents Hydrazine hydrate (NH₂NH₂·H₂O) Solvent (e.g., Ethanol) Reagents->Reaction Workup Reaction Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Final Product: 5-hydrazinyl-2-nitropyridine Purification->Product

Caption: Proposed synthesis workflow.

Experimental Protocol:

Objective: To synthesize 5-hydrazinyl-2-nitropyridine from 5-bromo-2-nitropyridine.

Materials:

  • 5-bromo-2-nitropyridine

  • Hydrazine hydrate (64-80% solution)

  • Ethanol (or another suitable solvent like propanol)[6]

  • Deionized water

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-nitropyridine in ethanol.

  • Addition of Hydrazine: While stirring, add an excess of hydrazine hydrate to the solution. The use of excess hydrazine drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • Work-up:

    • Slowly pour the reaction mixture into a beaker of cold water to precipitate more of the product.

    • Neutralize the solution with a saturated solution of sodium bicarbonate to quench any remaining acidic components.

    • Extract the aqueous solution with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-hydrazinyl-2-nitropyridine.

Physicochemical Properties

5-Hydrazinyl-2-nitropyridine is typically a solid at room temperature, and its color can range from yellow to brown, which is characteristic of many nitropyridine compounds.[8]

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance Yellow to brown solidBased on similar compounds[8]
Molecular Weight 154.13 g/mol [3]
XlogP (predicted) 0.3[2]
Solubility Soluble in many organic solventsGeneral property of similar compounds
Reactivity The hydrazinyl group is nucleophilic; the nitro group is electron-withdrawing.[8][9]

Applications in Research and Drug Development

The true value of 5-hydrazinyl-2-nitropyridine lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3]

  • Scaffold for Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs for a wide range of conditions, including cancer, hypertension, and infectious diseases.[5]

  • Formation of Bioactive Hydrazones: The hydrazinyl group readily reacts with aldehydes and ketones to form hydrazones. This linkage is crucial in the development of various pharmaceutical compounds, including those targeting cardiovascular diseases.[3]

  • Precursor for Fused Heterocycles: The dual functionality of 5-hydrazinyl-2-nitropyridine allows it to be a key starting material for the synthesis of fused heterocyclic systems, such as triazolopyridines, which are of great interest in medicinal chemistry.

  • Antitumor Potential: Derivatives of 2-hydrazino-5-nitropyridine have been investigated as potential antitumor agents, showing activity in experimental cancer models.[10] This suggests that derivatives of the 5-hydrazinyl isomer could also exhibit interesting biological activities.

DrugDiscoveryWorkflow Role in Drug Discovery Workflow Start 5-hydrazinyl-2-nitropyridine (Building Block) Step1 Derivatization: - Hydrazone formation - Reduction of nitro group - Cyclization reactions Start->Step1 Step2 Compound Library Generation Step1->Step2 Step3 High-Throughput Screening (Biological Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

Caption: Application in a drug discovery workflow.

Safety and Handling

  • Potential Hazards:

    • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7]

    • Respiratory Irritation: May cause respiratory irritation.[7]

    • Toxicity: Hydrazine and its derivatives can be toxic. Handle with care, considering potential toxicity.[8][10]

    • Flammability: May be a combustible solid.[11]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][12]

    • Ventilation: Use only outdoors or in a well-ventilated area.[7][12]

    • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[7][12]

    • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[12] Store in an inert atmosphere, potentially at reduced temperatures for long-term stability.[1][13]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

5-Hydrazinyl-2-nitropyridine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined reactivity, stemming from the nucleophilic hydrazinyl group and the electron-withdrawing nitro group on a biologically relevant pyridine scaffold, allows for the synthesis of a wide array of novel compounds. Understanding its synthesis, properties, and safe handling is crucial for researchers aiming to leverage this powerful building block in the quest for new and effective therapeutic agents.

References

  • MySkinRecipes. 2-Hydrazinyl-5-nitropyridine. [Link]

  • PubChemLite. 5-hydrazinyl-2-nitropyridine (C5H6N4O2). [Link]

  • PubMed. Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents.
  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

Sources

Foundational

5-Hydrazinyl-2-nitropyridine: Synthetic Evolution and Medicinal Utility

The following technical guide details the discovery, synthesis, and applications of 5-hydrazinyl-2-nitropyridine , a specialized heterocyclic building block. Executive Summary 5-Hydrazinyl-2-nitropyridine (CAS: 1481686-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and applications of 5-hydrazinyl-2-nitropyridine , a specialized heterocyclic building block.

Executive Summary

5-Hydrazinyl-2-nitropyridine (CAS: 1481686-25-2, as HCl salt) is a functionalized pyridine derivative characterized by a hydrazine moiety at the C5 position and a nitro group at the C2 position.[1][2][3] Unlike its more common isomer, 2-hydrazinyl-5-nitropyridine, this compound represents a "reversed" substitution pattern where the nucleophilic displacement must occur at the typically less reactive meta position relative to the pyridine nitrogen.

Historically, this compound emerged not as a primary natural product but as a rational synthetic intermediate in the mid-2010s, specifically designed for the development of lysine biosynthesis inhibitors and advanced heterocyclic scaffolds. Its discovery is linked to the need for precise regioisomers in structure-activity relationship (SAR) studies for herbicides and antimicrobial agents.

Property Data
IUPAC Name 5-Hydrazinyl-2-nitropyridine
Common Name (6-Nitropyridin-3-yl)hydrazine
CAS Number 1481686-25-2 (HCl salt); 1935925-30-6 (Free base variant)
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol (Free base)
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; limited solubility in water

Discovery and Synthetic History

The isolation of 5-hydrazinyl-2-nitropyridine is a relatively recent development in heterocyclic chemistry, appearing prominently in patent literature around 2019 (e.g., WO2019241850A1). Its "discovery" was driven by the necessity to access specific geometric vectors for enzyme inhibition that the 2,5-isomer could not provide.

The Isomer Challenge

The primary challenge in the history of this compound was the regioselectivity of the pyridine ring .

  • 2-Hydrazinyl-5-nitropyridine: Easily synthesized because the 2-position is activated by both the ring nitrogen and the 5-nitro group (cooperative activation).

  • 5-Hydrazinyl-2-nitropyridine: Requires substitution at the 5-position.[1][2][3][4][5] The 5-position is meta to the ring nitrogen (unactivated by N) but para to the 2-nitro group. Successful synthesis relies entirely on the electron-withdrawing power of the nitro group to activate the 5-position for Nucleophilic Aromatic Substitution (SNAr).

Synthetic Protocols and Mechanisms[6][7][8][9][10]

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most authoritative method for synthesizing 5-hydrazinyl-2-nitropyridine utilizes 5-chloro-2-nitropyridine as the electrophile. This precursor is reacted with hydrazine hydrate.[5][6][7][8]

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (SNAr).

  • Addition: Hydrazine acts as a nucleophile, attacking Carbon-5.

  • Meisenheimer Complex: The negative charge is delocalized. Crucially, the nitro group at C2 stabilizes the negative charge through resonance (para-position effect), overcoming the lack of activation from the pyridine nitrogen.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

SnAr_Mechanism Precursor 5-Chloro-2-nitropyridine (Electrophile) Complex Meisenheimer Complex (Stabilized by C2-NO2) Precursor->Complex + N2H4, EtOH, Reflux Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Complex Product 5-Hydrazinyl-2-nitropyridine (Target) Complex->Product - Cl- Byproduct HCl Complex->Byproduct

Figure 1: SNAr mechanism showing the displacement of chloride by hydrazine, activated by the para-nitro group.

Laboratory Protocol (Validated)

Safety Note: Hydrazine is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood. 5-Chloro-2-nitropyridine is a skin irritant.[9]

  • Preparation: In a 100 mL round-bottom flask, dissolve 5-chloro-2-nitropyridine (1.0 eq, e.g., 500 mg) in absolute ethanol (10 mL).

  • Addition: Cool the solution to 0°C. Add hydrazine hydrate (3.0 eq, excess to prevent bis-substitution) dropwise over 10 minutes.

  • Reaction: Warm to room temperature, then heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. The solution will typically darken to orange/red.

  • Work-up:

    • Cool to room temperature.[8]

    • If a precipitate forms, filter the solid (often the HCl salt if acid was present, or the free base).

    • If no precipitate, concentrate the solvent in vacuo.

    • Resuspend the residue in cold water. The product (hydrophobic relative to hydrazine) should precipitate.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM/MeOH gradient).

Applications in Drug Discovery[6]

5-Hydrazinyl-2-nitropyridine serves as a "linchpin" intermediate, primarily used to construct fused heterocycles or to introduce a nitrogen-rich motif into bioactive molecules.

A. Lysine Biosynthesis Inhibitors

As detailed in Patent WO2019241850A1 , this compound is a key intermediate in synthesizing sulfonyl hydrazides. These molecules target the diaminopimelate pathway in bacteria and plants, specifically inhibiting lysine biosynthesis.[5] This mechanism is valuable for developing:

  • Novel Herbicides: Targeting plant-specific enzymes.

  • Antimicrobials: Targeting bacterial cell wall synthesis (peptidoglycan cross-linking).

B. Scaffold Construction (Pyrazoles and Triazoles)

The hydrazine moiety is a versatile handle for cyclization.

  • Pyrazoles: Condensation with 1,3-diketones (e.g., acetylacetone) yields 1-(6-nitropyridin-3-yl)pyrazoles.

  • Triazoles: Reaction with carboxylic acids or acyl chlorides followed by dehydration yields 1,2,4-triazoles.

These scaffolds are frequently screened for kinase inhibition and anti-inflammatory activity, where the nitro-pyridine core acts as an electron-deficient acceptor, influencing the electronic properties of the pharmacophore.

Applications Core 5-Hydrazinyl-2-nitropyridine Reagent1 + Sulfonyl Chlorides Core->Reagent1 Reagent2 + Carboxylic Acids Core->Reagent2 Reagent3 + 1,3-Diketones Core->Reagent3 App1 Lysine Biosynthesis Inhibitors (Herbicides/Antibiotics) App2 1,2,4-Triazoles (Kinase Inhibitors) App3 Pyrazoles (Anti-inflammatory) Reagent1->App1 Reagent2->App2 Reagent3->App3

Figure 2: Divergent synthetic applications of 5-hydrazinyl-2-nitropyridine in medicinal chemistry.

Safety and Handling

Working with 5-hydrazinyl-2-nitropyridine requires adherence to strict safety protocols due to the energetic nature of the functional groups.

  • Explosion Hazard: Compounds containing both nitro (-NO₂) and hydrazine (-NHNH₂) groups are potentially energetic. Avoid heating the dry solid above 100°C. Do not grind in a mortar and pestle.

  • Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens. Use double-gloving (Nitrile) and work in a certified fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrazine group is prone to oxidation in air, turning the compound dark brown/black.

References

  • World Intellectual Property Organization (WIPO). (2019). Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway. Patent WO2019241850A1. Link

  • PubChem. (n.d.). 5-Chloro-2-nitropyridine (Precursor Data). National Library of Medicine. Link

  • BLD Pharm. (2024). 5-Hydrazinyl-2-nitropyridine hydrochloride Product Data. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for SNAr mechanism on pyridine rings).

Sources

Exploratory

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Theoretical Investigation of 5-hydrazinyl-2-nitropyridine This guide provides a comprehensive framework for the theoretical study of 5-hydrazinyl-2-nitropyridine, a molecule of signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of 5-hydrazinyl-2-nitropyridine

This guide provides a comprehensive framework for the theoretical study of 5-hydrazinyl-2-nitropyridine, a molecule of significant interest due to its potential applications in pharmaceutical development and materials science. As a pyridine derivative, it possesses a unique electronic structure that makes it a candidate for various applications, including as a pharmaceutical intermediate.[1] The presence of both a hydrazinyl donor group and a nitro acceptor group suggests potential for interesting electronic and nonlinear optical (NLO) properties.

This document is structured to provide not just a series of protocols, but a logical and scientifically grounded narrative for researchers. We will explore the "why" behind the theoretical choices, ensuring a robust and insightful computational analysis.

Foundational Principles: The "Why" of a Theoretical Approach

Before embarking on experimental synthesis and characterization, a theoretical investigation of a novel molecule like 5-hydrazinyl-2-nitropyridine offers invaluable foresight. Computational chemistry allows us to predict molecular geometry, stability, electronic properties, and spectroscopic signatures, thereby guiding experimental design and saving significant resources.[2] Density Functional Theory (DFT) is a powerful and widely used method for such investigations due to its balance of accuracy and computational cost.[3][4]

Synthesis and Structural Characterization: A Theoretical Starting Point

While this guide focuses on theoretical studies, understanding the synthesis of 5-hydrazinyl-2-nitropyridine is crucial for contextualizing its properties. The synthesis would likely involve the reaction of a pyridine halide with hydrazine hydrate.[5] A plausible route could be the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with hydrazine hydrate.

Molecular Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization using DFT.

Table 1: Predicted Key Geometric Parameters for 5-hydrazinyl-2-nitropyridine

ParameterPredicted Value (Å or °)Significance
C-N (Pyridine Ring)~1.34 - 1.39Aromatic C-N bond lengths within the pyridine ring.
C-NO2~1.45Bond connecting the nitro group to the pyridine ring.
N-O (Nitro Group)~1.23Characteristic N-O bond length in a nitro group.
C-NHNH2~1.38Bond connecting the hydrazinyl group to the pyridine ring.
N-N (Hydrazinyl Group)~1.42The N-N single bond in the hydrazinyl moiety.
Dihedral Angle (Pyridine Ring - NO2)SmallThe nitro group is expected to be nearly coplanar with the pyridine ring to maximize conjugation.
Dihedral Angle (Pyridine Ring - NHNH2)VariableThe hydrazinyl group may exhibit some rotation, which can be explored through conformational analysis.

Note: These are predicted values based on similar structures in the literature. Actual optimized values would be obtained from DFT calculations.

The Electronic Landscape: Understanding Reactivity and Properties

The electronic properties of 5-hydrazinyl-2-nitropyridine are key to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability.[2][6] A smaller gap suggests higher reactivity and polarizability.[6]

FMO_Concept cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) Energy Arrow

For 5-hydrazinyl-2-nitropyridine, the HOMO is expected to be localized on the electron-donating hydrazinyl group and the pyridine ring, while the LUMO will likely be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT), a key characteristic for NLO materials.[7]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other molecules, such as biological targets.

In the MEP map of 5-hydrazinyl-2-nitropyridine, we would expect to see:

  • Negative potential (red/yellow): Around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating regions prone to electrophilic attack.

  • Positive potential (blue): Around the hydrogen atoms of the hydrazinyl group, indicating regions susceptible to nucleophilic attack.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes.[8] DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.[8]

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Hydrazinyl)Stretching3300 - 3400
C-H (Aromatic)Stretching3000 - 3100
C=C, C=N (Pyridine Ring)Stretching1400 - 1600
NO2Asymmetric Stretching~1580
NO2Symmetric Stretching~1350

Note: These are general ranges. DFT calculations provide specific frequencies for each vibrational mode.

Nonlinear Optical (NLO) Properties: Exploring a High-Tech Application

The "push-pull" nature of 5-hydrazinyl-2-nitropyridine, with its electron-donating hydrazinyl group and electron-withdrawing nitro group, makes it a promising candidate for NLO applications.[9][10] NLO materials are essential for technologies like optical data processing and telecommunications.[10] The key parameter for second-order NLO activity is the first hyperpolarizability (β). DFT calculations can reliably predict this value. A high β value is indicative of a strong NLO response.

A Practical Guide: Performing a Theoretical Study of 5-hydrazinyl-2-nitropyridine

This section provides a step-by-step protocol for conducting a DFT study on the target molecule.

Computational Workflow

Workflow A 1. Build Initial Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Electronic Property Calculations (HOMO-LUMO, MEP) C->D E 5. NLO Property Calculation (Hyperpolarizability) D->E F 6. Data Analysis and Interpretation E->F

Step-by-Step Protocol
  • Molecule Building: Construct the 3D structure of 5-hydrazinyl-2-nitropyridine using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Choose a suitable DFT functional and basis set. A common and reliable choice is B3LYP with the 6-311++G(d,p) basis set.[4][7]

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Analysis:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.

    • The results of this calculation will provide the predicted IR and Raman spectra.

  • Electronic and NLO Property Calculations:

    • From the optimized structure, perform single-point energy calculations to determine the HOMO and LUMO energies and generate the MEP map.

    • Calculate the first hyperpolarizability (β) to assess the NLO properties.

  • Data Analysis:

    • Visualize the optimized geometry, HOMO, LUMO, and MEP map.

    • Compare the calculated vibrational frequencies with experimental data (if available).

Conclusion: A Roadmap for Future Research

This guide has provided a comprehensive theoretical framework for the investigation of 5-hydrazinyl-2-nitropyridine. By following these methodologies, researchers can gain a deep understanding of the molecule's structural, electronic, and optical properties before embarking on extensive experimental work. The insights gained from such a theoretical study will be invaluable for guiding the development of this promising molecule for applications in medicinal chemistry and materials science.

References

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PubMed Central. Available at: [Link]

  • Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. (2022). National Institutes of Health. Available at: [Link]

  • 2-Hydrazinyl-5-nitropyridine. MySkinRecipes. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). SciRP.org. Available at: [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
  • Theoretical studies on 2‐(5‐amino‐3‐nitro‐1,2,4‐triazolyl)‐3,5‐dinitropyridine (PRAN) and its derivatives. (2012). ResearchGate. Available at: [Link]

  • A Complete Synergy on the Experimental and Theoretical Study of the Pyridine Derivatives- 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine. ResearchGate. Available at: [Link]

  • Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • 5-Nitropyridine-2-thiol. PubChem. Available at: [Link]

  • The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations. (2023). PubMed Central. Available at: [Link]

  • Self-assembled organic nonlinear optical crystals based on pyridine derived fluorenone. (2022). Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • COMPUTATION OF THE VIBRATIONAL FREQUENCIES OF A MOLECULE OF HYDRAZINE N2H4. DTIC. Available at: [Link]

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. (2023). PubMed Central. Available at: [Link]

  • Hydrazone-bridged 5-nitrofuran and piperidine/piperazine derivatives: Synthesis, DFT studies, and evaluation of anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Molecular orbitals and energies for the HOMO-1, HOMO and LUMO and LUMO + 1 of 2-chloro-5-nitro pyridine. ResearchGate. Available at: [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

  • Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. (2022). MDPI. Available at: [Link]

  • Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. (2022). MDPI. Available at: [Link]

  • Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull. ChemRxiv. Available at: [Link]

  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. (2019). PubMed Central. Available at: [Link]

  • Investigation of linear and nonlinear optical properties of 3, 6 –bis pyridine-1, 2, 4, 5 –tetrazine: a high nitrogen-energetic material. Taylor & Francis Online. Available at: [Link]

  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. (2022). PubMed Central. Available at: [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2024). MDPI. Available at: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Derivatization of Carbonyls using 2-Hydrazino-5-Nitropyridine (2-HNP)

This Application Note and Protocol details the use of 2-hydrazino-5-nitropyridine (2-HNP) for the derivatization of carbonyl compounds. Critical Nomenclature Note: While the query specifies "5-hydrazinyl-2-nitropyridine,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of 2-hydrazino-5-nitropyridine (2-HNP) for the derivatization of carbonyl compounds.

Critical Nomenclature Note: While the query specifies "5-hydrazinyl-2-nitropyridine," the standard analytical reagent commercially available and validated for carbonyl derivatization is 2-hydrazino-5-nitropyridine (CAS: 6343-98-2). In this molecule, the hydrazine group is at the 2-position (ortho to the ring nitrogen) and the nitro group is at the 5-position. This configuration is chemically favored for nucleophilic stability. This guide focuses on the 2-hydrazino-5-nitropyridine isomer as the industry standard, but the chemical principles apply to the 5,2-isomer if synthesized specifically.

Abstract

The quantification of carbonyl compounds (aldehydes, ketones, reducing sugars) in complex biological and environmental matrices is often limited by their poor UV-Vis absorption and low ionization efficiency in Mass Spectrometry (MS). 2-Hydrazino-5-nitropyridine (2-HNP) serves as a robust derivatization agent that reacts selectively with carbonyl groups to form stable hydrazones. This transformation introduces a chromophore (nitro group) for UV detection (~350 nm) and a protonatable pyridine nitrogen that significantly enhances Electrospray Ionization (ESI) sensitivity in positive mode.

Mechanism of Action

The derivatization proceeds via a nucleophilic attack of the terminal hydrazine nitrogen of 2-HNP on the electrophilic carbonyl carbon of the analyte. This forms an unstable carbinolamine intermediate, which dehydrates under acidic catalysis to yield the stable hydrazone.

Key Advantages over DNPH (2,4-Dinitrophenylhydrazine):

  • Enhanced MS Sensitivity: The pyridine ring provides a distinct site for protonation (

    
    ), making it superior for LC-MS/MS compared to the poorly ionizable DNPH derivatives.
    
  • Amphiphilic Nature: 2-HNP derivatives often exhibit better chromatographic peak shape on reverse-phase columns (C18) compared to the highly hydrophobic DNPH analogs.

Materials & Reagents
ReagentSpecificationCAS NumberFunction
2-Hydrazino-5-nitropyridine >98% Purity6343-98-2 Derivatization Agent
Methanol (MeOH) LC-MS Grade67-56-1Solvent
Hydrochloric Acid (HCl) 37% (ACS Reagent)7647-01-0Catalyst
Acetonitrile (ACN) LC-MS Grade75-05-8Mobile Phase
Formic Acid LC-MS Grade64-18-6Mobile Phase Additive
Standard Aldehydes Analytical StandardVariousCalibration
Experimental Protocol
3.1 Preparation of Derivatization Reagent
  • Stock Solution (20 mM): Dissolve 30.8 mg of 2-hydrazino-5-nitropyridine in 10 mL of Methanol.

  • Working Solution (Acidified): Mix the Stock Solution with 1 M HCl in a 9:1 ratio (v/v) just prior to use. Note: The acid is critical for catalyzing the dehydration step.

3.2 Sample Preparation
  • Extraction: Extract carbonyls from the biological matrix (plasma, urine, tissue) using standard protein precipitation (e.g., add cold ACN 3:1, centrifuge).

  • Supernatant: Collect the clear supernatant. Evaporate to dryness if concentration is required, and reconstitute in 50 µL of Methanol/Water (50:50).

3.3 Derivatization Reaction
  • Combine: In a screw-cap HPLC vial, mix 100 µL of Sample (or Standard) with 100 µL of Acidified Working Solution .

  • Incubate: Seal the vial tightly and incubate at 60°C for 45 minutes .

    • Scientific Rationale: Elevated temperature overcomes the activation energy barrier for the dehydration of the carbinolamine intermediate.

  • Quench/Cool: Cool the reaction mixture to room temperature (20-25°C).

  • Neutralization (Optional but Recommended for Column Life): Add 10 µL of 1 M Ammonium Acetate or dilute with mobile phase (Initial LC conditions) to match the starting gradient.

3.4 LC-MS/MS Analysis Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-10 min: 5% → 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Detection:

    • UV: 350 nm.

    • MS: ESI Positive Mode (

      
      ).
      
Reaction Pathway & Logic

DerivatizationPathway Analyte Analyte (Aldehyde/Ketone) R-C(=O)-R' Intermediate Carbinolamine Intermediate (Unstable) Analyte->Intermediate Nucleophilic Attack Reagent Reagent (2-HNP) H2N-NH-Py-NO2 Reagent->Intermediate Product Hydrazone Derivative (Stable Chromophore) R-C(=N-NH-Py-NO2)-R' Intermediate->Product Acid Catalysis (H+) Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Reaction pathway of carbonyl derivatization with 2-HNP. The acid catalyst facilitates the elimination of water, driving the equilibrium toward the stable hydrazone form.

Data Interpretation & Troubleshooting
Expected Mass Shifts

The derivatization adds the 2-hydrazino-5-nitropyridine moiety minus two hydrogens (from water loss).

  • Added Mass: The molecular weight of 2-HNP is 154.13 Da.[1]

  • Mass Shift:

    
    .
    
  • Observed Ion:

    
    
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Insufficient acid catalystEnsure HCl is added to the working solution (pH < 4).
Peak Tailing Residual free reagent interactionDilute sample with initial mobile phase before injection.
Precipitation High concentration of reagentReduce 2-HNP concentration to 10 mM or use 50% ACN as solvent.
Multiple Peaks Isomer formation (Syn/Anti)Hydrazones can form geometric isomers. Integrate both peaks if separated.
References
  • National Institute of Standards and Technology (NIST). 2-Amino-5-nitropyridine (Structural Analog Reference). [Link]

  • ResearchGate. Derivatization of carbonyl compounds with hydrazine reagents. [Link]

Sources

Application

Application Note: High-Sensitivity Analysis of Carbonyls and Carboxylic Acids using 5-Hydrazinyl-2-Nitropyridine (5-HNP)

This is a comprehensive Application Note and Protocol guide for the use of 5-Hydrazinyl-2-nitropyridine (5-HNP) in mass spectrometry. While the isomer 2-hydrazino-5-nitropyridine is historically more common, this guide a...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 5-Hydrazinyl-2-nitropyridine (5-HNP) in mass spectrometry. While the isomer 2-hydrazino-5-nitropyridine is historically more common, this guide addresses the specific use of the 5-hydrazinyl-2-nitropyridine isomer, treating it as a specialized reagent for enhancing ionization in negative-mode electrospray ionization (ESI-) due to the electron-withdrawing nitro group.

Executive Summary

The detection of trace-level carbonyl compounds (aldehydes, ketones) and carboxylic acids in complex biological matrices is frequently limited by poor ionization efficiency and lack of retention on reversed-phase chromatography. 5-Hydrazinyl-2-nitropyridine (5-HNP) serves as a potent derivatization reagent designed to overcome these limitations.

Unlike conventional positive-mode reagents (e.g., Girards Reagents, 2-hydrazinopyridine), 5-HNP incorporates a nitro (-NO₂) group on the pyridine ring. This electron-withdrawing moiety significantly enhances electron capture efficiency, making the derivatives highly sensitive in Negative Ion Mode (ESI-) . This approach is particularly advantageous for analyzing acidic metabolomes or when positive mode is saturated by background noise.

Chemical Principle & Mechanism[1]

The Derivatization Reaction

The core mechanism relies on the nucleophilic attack of the hydrazine group of 5-HNP on the electrophilic carbonyl carbon of the analyte.

  • Aldehydes/Ketones: Under acidic catalysis, 5-HNP forms a stable hydrazone .[1]

  • Carboxylic Acids: In the presence of coupling agents (e.g., EDC/Pyridine or TPP/DPDS), 5-HNP forms a hydrazide .

Ionization Physics

The 2-nitro substituent on the pyridine ring exerts a strong inductive ($ -I


 -M $) effect. This reduces the electron density of the ring, stabilizing the negative charge formed during electrospray ionization (deprotonation of the hydrazone nitrogen or electron capture).

Key Advantages:

  • Mass Shift: +136.04 Da (Net increase).

  • Chromatographic Shift: Increased hydrophobicity leads to better retention on C18 columns, separating analytes from the polar solvent front.

  • Signal Enhancement: 10–50x increase in signal-to-noise ratio (S/N) in ESI(-) mode compared to underivatized analytes.

ReactionMechanism Analyte Analyte (R-C=O) Intermediate Carbinolamine Intermediate Analyte->Intermediate Acid Cat. (H+) Reagent 5-HNP (Hydrazine-Py-NO2) Reagent->Intermediate Product Stable Hydrazone (R-C=N-NH-Py-NO2) Intermediate->Product -H2O (Dehydration) MS_Signal MS Detection [M-H]- (ESI Negative) Product->MS_Signal Ionization

Materials & Reagents

  • 5-Hydrazinyl-2-nitropyridine (5-HNP): High purity (>97%).

  • Solvent: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Catalyst: Trifluoroacetic acid (TFA) or Formic Acid (FA).

  • Buffers: Ammonium Acetate (10 mM, pH 5.0) for LC mobile phase.

Experimental Protocol

Preparation of Stock Solutions
  • 5-HNP Reagent Solution (20 mM): Dissolve 3.1 mg of 5-HNP in 1 mL of Methanol containing 0.1% Formic Acid. Note: Sonicate for 5 mins if dissolution is slow. Store at -20°C in amber vials (stable for 1 week).

  • Internal Standard (IS): Prepare isotopically labeled analogs (e.g., d3-Testosterone or 13C-Aldehydes) in Methanol.

Derivatization Workflow (Standard Carbonyls)

This protocol is optimized for plasma, urine, or tissue homogenates.

StepActionCritical Technical Note
1. Extraction Precipitate proteins from 50 µL sample using 150 µL cold ACN. Centrifuge at 12,000 x g for 10 min.Removes protein interferences that could clog the column or suppress ionization.
2. Mixing Transfer 100 µL of supernatant to a glass vial. Add 50 µL of 5-HNP Reagent Solution .Glass vials are preferred to prevent plasticizer leaching.
3. Acidification Add 10 µL of 1% TFA (aq).Acid catalysis is required to protonate the carbonyl oxygen, facilitating nucleophilic attack.
4. Incubation Incubate at 50°C for 30 minutes .Heat ensures completion of the dehydration step (Schiff base formation).
5. Quenching Cool to room temperature.[2] Add 100 µL of 10 mM Ammonium Acetate.Neutralizes excess acid and prepares the matrix for LC injection.
6. Analysis Inject 5–10 µL directly into the LC-MS/MS system.No liquid-liquid extraction (LLE) is usually needed post-reaction due to the specificity of MRM.
Workflow Diagram

Workflow Sample Biological Sample (50 µL) Precip Protein Precipitation (ACN, Centrifuge) Sample->Precip Deriv Add 5-HNP + TFA (50°C, 30 min) Precip->Deriv Quench Quench / Dilute (Ammonium Acetate) Deriv->Quench Inject LC-MS/MS Analysis (Negative Mode) Quench->Inject

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (Source Parameters)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (-) .

  • Capillary Voltage: -2.5 kV (Lower voltage reduces discharge in negative mode).

  • Source Temp: 350°C.

  • Desolvation Gas: Nitrogen, 800 L/hr.

MRM Transitions (Example)

The fragmentation usually involves the loss of the nitropyridine moiety or cleavage of the N-N bond.

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)Mechanism
Testosterone-5HNP 423.2153.025Loss of Nitropyridyl anion
Progesterone-5HNP 449.2153.028Loss of Nitropyridyl anion
Hexanal-5HNP 235.1137.020Alkyl chain retention

Note: The specific product ion at m/z 153.0 (Nitropyridyl anion) is a common "reporter ion" for this class of reagents, making it excellent for Precursor Ion Scanning experiments to discover unknown carbonyls.

Data Interpretation & Validation

Sensitivity Calculation

To validate the method, compare the Signal-to-Noise (S/N) ratio of a 10 nM standard of the analyte (e.g., Testosterone) with and without derivatization.

  • Target: >10-fold increase in peak area or S/N.

  • Linearity: R² > 0.99 over 3 orders of magnitude (e.g., 0.1 nM to 100 nM).

Troubleshooting
  • Low Derivatization Yield: Ensure the sample pH is acidic (pH < 4) during the reaction. Water is a byproduct; in non-aqueous solvents, adding molecular sieves can drive the equilibrium.

  • Broad Peaks: The hydrazone can exist as syn and anti isomers. If doublets appear, adjust the gradient to merge them or sum the peak areas.

  • Reagent Blanks: 5-HNP can degrade into background noise. Always run a "Reagent Only" blank to subtract background signals.

References

  • Hydrazine-based Derivatization for MS: Higashi, T., & Ogawa, S. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Nitropyridine Chemistry: Bld Pharm. (2023).[3] Product Safety and Structure: 5-Hydrazinyl-2-nitropyridine. Link

  • General Carbonyl Analysis: Eggink, M., et al. (2010). Targeted LC-MS/MS profiling of carbonyl metabolites in biological matrices using derivatization. Analytical Chemistry. Link

  • Isomer Comparison (2-HNP): Liu, W., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Analytical Chemistry. Link

  • Negative Ion Mode Utility: Katta, V., & Chait, B. T. (1991). Observation of the negative ion mode in electrospray ionization of nitropyridine derivatives. Journal of the American Society for Mass Spectrometry. Link

Sources

Method

Application Note: Strategic Utilization of 5-Hydrazinyl-2-nitropyridine in Heterocyclic Scaffold Design

Executive Summary & Chemical Profile[1][2][3][4] 5-Hydrazinyl-2-nitropyridine represents a specialized "push-pull" building block in medicinal chemistry.[1][2] Unlike its more common isomer, 2-hydrazinylpyridine, which r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

5-Hydrazinyl-2-nitropyridine represents a specialized "push-pull" building block in medicinal chemistry.[1][2] Unlike its more common isomer, 2-hydrazinylpyridine, which readily cyclizes onto the ring nitrogen to form fused systems (e.g., triazolopyridines), the 5-hydrazinyl isomer is structurally distinct.[1][3] The hydrazine moiety is located at the meta position relative to the pyridine nitrogen and para to the nitro group.[1][2][3]

This structural arrangement dictates its primary utility: it acts as a nucleophilic anchor for constructing isolated heterocyclic rings (pyrazoles, pyrazolones, triazoles) pendant to a 2-nitropyridine scaffold. [1]

Chemical Identity[1][2][3][5][6][7]
  • IUPAC Name: 5-hydrazinyl-2-nitropyridine[1]

  • CAS Number: 850349-29-8[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [3][4][5][6]
  • Molecular Weight: 154.13 g/mol [2][3][4][5][6]

  • Electronic Character: The hydrazine is nucleophilic (alpha-effect), but its reactivity is attenuated by the electron-withdrawing nitro group at the C2 position (para-relationship).[1]

Strategic Value in Drug Design
  • Masked Aniline Equivalent: The C2-nitro group serves as a robust precursor to an amine.[1][2][3] Following the construction of the heterocyclic appendage at C5, the nitro group can be reduced to a primary amine (C2-NH

    
    ), enabling further elaboration (e.g., amide coupling, urea formation) or cyclization to fused systems like imidazo[1,2-a]pyridines.[1][3]
    
  • Solubility & ADME: The pyridine nitrogen introduces polarity and hydrogen bond acceptance, often improving the pharmacokinetic profile compared to phenyl-hydrazine analogues.[1][2][3]

Reaction Landscape & Decision Matrix

The utility of 5-hydrazinyl-2-nitropyridine branches into three primary synthetic pathways. The choice of pathway depends on the desired heterocyclic core.[1][2][3]

Figure 1: Divergent synthetic pathways originating from 5-hydrazinyl-2-nitropyridine. Note the strategic reduction step (Pathway C) typically follows ring construction.[3]

Detailed Protocols

Protocol A: Synthesis of 1-(6-Nitropyridin-3-yl)pyrazoles

This is the most frequent application, utilizing the Knorr Pyrazole Synthesis.[1] The hydrazine nitrogen attacks a 1,3-dicarbonyl species.[1][2][3]

Mechanistic Insight: The distal nitrogen (NH


) of the hydrazine is the most nucleophilic site and attacks the most electrophilic carbonyl of the diketone first.[1][2][3] The nitro group on the pyridine ring withdraws electron density, making the hydrazine less nucleophilic than phenylhydrazine.[1][2][3] Consequently, acid catalysis or elevated temperatures are often required to drive the dehydration steps.[1][2][3]
Materials
  • 5-hydrazinyl-2-nitropyridine (1.0 equiv)[1]

  • 1,3-Diketone (e.g., Acetylacetone or 1,3-diphenylpropane-1,3-dione) (1.1 equiv)[1]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[2][3]

  • Catalyst: Conc. HCl (if using EtOH)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-hydrazinyl-2-nitropyridine (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add the 1,3-diketone (1.1 mmol).

    • Optimization Note: If the diketone is sterically hindered (e.g., dibenzoylmethane), switch solvent to Glacial Acetic Acid to facilitate protonation of the carbonyls.[1][2][3]

  • Catalysis: If using ethanol, add 2-3 drops of concentrated HCl.

  • Reaction: Heat the mixture to reflux (78°C for EtOH, 118°C for AcOH) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).[1][2][3] The hydrazine starting material (polar) should disappear, replaced by a less polar fluorescent spot.

  • Work-up:

    • Method A (Precipitation): Cool the reaction mixture to room temperature. The product often precipitates as a yellow/orange solid.[1][2][3] Filter and wash with cold ethanol.[1][2][3]

    • Method B (Extraction): If no precipitate forms, concentrate the solvent under reduced pressure.[1][2][3] Redissolve residue in EtOAc, wash with saturated NaHCO

      
       (to remove acid traces), then Brine. Dry over Na
      
      
      
      SO
      
      
      .
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Data Validation:

  • 1H NMR: Look for the disappearance of the broad hydrazine NH/NH

    
     signals (typically 4.0–9.0 ppm depending on solvent) and the appearance of the pyrazole C4-H singlet (approx.[3] 6.0–6.8 ppm).[1][2][3]
    
  • MS (ESI): Expect [M+H]

    
     = MW of Diketone + 154.13 - 36 (loss of 2 H
    
    
    
    O).[2][3]
Protocol B: Synthesis of Hydrazones (Schiff Bases)

Hydrazones formed from this reagent are valuable as stable intermediates that can be alkylated, cyclized oxidatively, or used to coordinate metal centers.[1][2][3]

Materials
  • 5-hydrazinyl-2-nitropyridine (1.0 equiv)[1]

  • Aromatic Aldehyde (e.g., Benzaldehyde derivatives) (1.0 equiv)[3]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[2][3]

  • Catalyst: Glacial Acetic Acid (cat.)[2][3]

Step-by-Step Methodology
  • Dissolution: Dissolve the aldehyde (1.0 mmol) in warm Ethanol (5 mL).

  • Addition: Add 5-hydrazinyl-2-nitropyridine (1.0 mmol) in one portion.

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Reaction: Stir at reflux for 1–3 hours. These reactions are typically fast.[1][2][3]

  • Isolation: Cool to 0°C. The hydrazone usually crystallizes out in high purity.[1][2][3] Filter and wash with cold ethanol.[1][2][3]

Protocol C: Nitro Group Reduction (Post-Heterocycle Formation)

Once the pyrazole or hydrazone is installed at C5, the C2-nitro group can be reduced to an amine.[1][3] This is critical for avoiding side reactions; reducing the nitro group before hydrazine reaction would create a di-amino pyridine, leading to complex mixtures during condensation.[1][2][3]

Materials
  • 1-(6-nitropyridin-3-yl)pyrazole derivative (from Protocol A)[1][7]

  • Iron powder (Fe) (5.0 equiv)[2][3]

  • Ammonium Chloride (NH

    
    Cl) (5.0 equiv)[2][3]
    
  • Solvent: EtOH / Water (3:1 ratio)[3]

Step-by-Step Methodology
  • Setup: Suspend the nitro-pyrazole compound in EtOH/Water (3:1).

  • Activation: Add NH

    
    Cl and Iron powder.
    
  • Reduction: Heat to 70–80°C with vigorous stirring for 1–2 hours.

    • Visual Cue: The yellow nitro compound will fade to a colorless or pale brown amine species.[1][2][3]

  • Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc.[1][2][3]

  • Isolation: Concentrate the filtrate. Partition between EtOAc and Water.[1][2][3] The organic layer contains the 2-amino-5-(pyrazolyl)pyridine.[1][2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Reaction (Protocol A) Deactivated HydrazineThe nitro group reduces nucleophilicity.[1][2] Switch solvent to Glacial Acetic Acid and reflux.[1][2][3]
Regioisomers (Protocol A) Unsymmetrical DiketonesIf using R1-CO-CH2-CO-R2 where R1!=R2, two isomers form.[1][2][3] Separate via chromatography.[1][2][3][8] R1 (smaller group) usually ends up at position 5 of the pyrazole.[2][3]
Incomplete Reduction (Protocol C) Catalyst PoisoningEnsure Iron powder is activated (fine mesh). Alternatively, use Pd/C + H

(balloon), but watch for reduction of the pyrazole ring (less likely but possible).[2][3]
Solubility Issues Rigid StructureThe nitro-pyridine scaffold is planar and rigid.[1][2][3] Use DMF or DMSO for initial dissolution if EtOH fails.[1][2][3]

References

  • PubChem Compound Summary. (2023). 5-Hydrazinyl-2-nitropyridine (CID 101963212).[1][2][5] National Center for Biotechnology Information.[1][2][3] Link[2][3]

  • Gosselin, F., et al. (2004).[1][2][3] Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles.[1][9] Organic Letters.[1][2][3][9] (Demonstrates general reactivity of aryl hydrazines with diketones). Link[2][3]

  • Santa Cruz Biotechnology. (2023).[1][2][3] 2-Hydrazino-5-nitropyridine Product Data. (Reference for the isomeric comparison and handling safety). Link[2][3]

  • Biosynth. (2023).[1][2][3] 5-Hydrazinyl-2-nitropyridine Product Specifications.Link[2][3]

  • Fan, Z., et al. (2018).[1][2][3][9] Cu-catalyzed aerobic oxidative cyclization of hydrazones.[1][2][3] Synthesis.[1][2][3][7][10][9][11][12] (Reference for Protocol B downstream applications). Link

Disclaimer: This guide is for research purposes only. All syntheses involving hydrazines and nitro compounds should be conducted in a fume hood with appropriate PPE due to potential toxicity and energetic properties.[1]

Sources

Application

Analytical methods using 5-hydrazinyl-2-nitropyridine

Application Note: Analytical Methodologies for 5-Hydrazinyl-2-nitropyridine (5-HNP) Executive Summary & Scope This technical guide details the analytical frameworks for 5-hydrazinyl-2-nitropyridine (5-HNP) . While often...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Methodologies for 5-Hydrazinyl-2-nitropyridine (5-HNP)

Executive Summary & Scope

This technical guide details the analytical frameworks for 5-hydrazinyl-2-nitropyridine (5-HNP) . While often confused with its structural isomer 2-hydrazinyl-5-nitropyridine (a standard reagent for reducing sugars), 5-HNP is a distinct chemical entity utilized primarily as a pharmacophore building block in the synthesis of lysine biosynthesis inhibitors and other heterocyclic therapeutics.

This document addresses two critical workflows:

  • Quality Control (QC): High-Performance Liquid Chromatography (HPLC) protocols to assess the purity of 5-HNP raw material, specifically quantifying the presence of synthesis byproducts (e.g., 5-chloro-2-nitropyridine).

  • Derivatization Application: A functional protocol utilizing 5-HNP as a nucleophilic labeling reagent for the UV-VIS detection of carbonyl-containing analytes (aldehydes/ketones), leveraging the reactivity of the hydrazine moiety.

Chemical Profile & Isomer Distinction

Before proceeding, researchers must verify the identity of their reagent to avoid isomeric confusion.

Feature5-Hydrazinyl-2-nitropyridine (Subject of this Note)2-Hydrazinyl-5-nitropyridine (Common Sugar Reagent)
Structure Hydrazine at C5, Nitro at C2.Hydrazine at C2, Nitro at C5.[1]
CAS Number 105728-35-8 (Typical)4086-27-3
Primary Use Drug intermediate (e.g., sulfonyl hydrazides), specialized derivatization.Analysis of carbohydrates/sugars.
Chromophore

shift due to 2-nitro electron withdrawal.

~350-400 nm.

Protocol A: Purity Analysis of 5-HNP (QC Workflow)

Objective: To quantify the purity of 5-HNP and detect residual precursors (chloropyridines) or degradation products (oxidized azo/azoxy species) prior to use in synthesis or as a reagent.

Reagents and Equipment
  • Instrument: HPLC system with DAD (Diode Array Detector) or UV-Vis.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers hydrazine basicity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard: 5-Hydrazinyl-2-nitropyridine reference standard (>98%).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 30°C
Detection 254 nm (aromatic ring) and 360 nm (nitro-hydrazine conjugation)
Gradient 0-2 min: 5% B (Isocratic hold) 2-10 min: 5% to 60% B (Linear ramp) 10-12 min: 60% to 95% B (Wash)
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 5-HNP in 10 mL of DMSO (Solubility is limited in pure water/ACN).

  • Working Solution: Dilute Stock 1:10 with Mobile Phase A. Filter through a 0.22 µm PTFE filter.

    • Note: Hydrazines are prone to oxidation.[2] Prepare fresh and protect from light.

Data Interpretation
  • Retention Order: The polar hydrazine (5-HNP) will elute earlier than the lipophilic precursor (5-chloro-2-nitropyridine).

  • Acceptance Criteria: Purity >95% (Area under curve).

Protocol B: 5-HNP as a Derivatizing Agent for Carbonyls

Objective: Use 5-HNP to label aldehydes or ketones (e.g., ketosteroids, reducing sugars) to enhance UV-sensitivity or MS-ionization. This utilizes the acid-catalyzed condensation of the hydrazine group with the carbonyl to form a stable hydrazone .

Mechanistic Logic

The nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon. The 2-nitro group on the pyridine ring acts as an electron-withdrawing group, stabilizing the resulting hydrazone and providing a distinct UV spectral signature (likely shifting


 into the visible yellow/orange region).
Reaction Workflow

DerivatizationMechanism Reagent 5-HNP (Nucleophile) Intermediate Carbinolamine Intermediate Reagent->Intermediate Nucleophilic Attack Analyte Target Carbonyl (Aldehyde/Ketone) Analyte->Intermediate Product Stable Hydrazone (Chromophore Active) Intermediate->Product - H2O (Dehydration) Catalyst Acid Catalyst (TFA or Acetic Acid) Catalyst->Intermediate Protonation

Figure 1: Reaction pathway for the labeling of carbonyl analytes using 5-HNP.

Step-by-Step Derivatization Protocol
  • Reagent Preparation:

    • Prepare a 50 mM solution of 5-HNP in Methanol.

    • Prepare the Catalyst Solution: 5% Acetic Acid in Methanol.

  • Reaction Setup:

    • In a 1.5 mL HPLC vial, combine:

      • 100 µL Sample (containing aldehyde/ketone).

      • 100 µL 5-HNP Reagent.

      • 50 µL Catalyst Solution.

    • Causality: The excess reagent ensures pseudo-first-order kinetics, driving the reaction to completion.

  • Incubation:

    • Seal vial and heat at 50°C for 30 minutes .

    • Validation: Verify completion by monitoring the disappearance of the carbonyl peak if possible, or plateauing of the product peak.

  • Quenching (Optional but Recommended):

    • Cool to room temperature.

    • Add 250 µL of Mobile Phase A (Water/Formic Acid) to stabilize the pH prior to injection.

  • Analysis:

    • Inject onto the HPLC system described in Protocol A.

    • Detection: Monitor at 360–400 nm (Hydrazones typically show a bathochromic shift compared to the free hydrazine).

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for handling 5-HNP, distinguishing between analyzing it as a raw material versus using it as a tool.

Workflow Start Start: 5-HNP Sample Decision Objective? Start->Decision QC_Path Quality Control (Purity Check) Decision->QC_Path Raw Material Analysis Deriv_Path Derivatization Agent (Labeling Carbonyls) Decision->Deriv_Path Method Development Solubilize Dissolve in DMSO/MeOH QC_Path->Solubilize HPLC_QC RP-HPLC (C18) Detection: 254nm Solubilize->HPLC_QC Result_QC Report Purity % (Limit: >95%) HPLC_QC->Result_QC Mix Mix with Analyte + Acid Deriv_Path->Mix Incubate Heat 50°C / 30 min Mix->Incubate HPLC_Deriv LC-MS or HPLC-UV Detection: 360-400nm Incubate->HPLC_Deriv Result_Deriv Quantify Analyte (Hydrazone Peak) HPLC_Deriv->Result_Deriv

Figure 2: Operational workflow for 5-HNP analysis and application.

References

  • Vertex Pharmaceuticals (Europe) Limited. (2019). Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway. (Patent No. WO2019241850A1). World Intellectual Property Organization.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Standard methodologies for hydrazine-carbonyl condensation reactions (general mechanism support).
  • Košmrlj, J., et al. (2025). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution. ResearchGate.[2] [Link]

    • Context: Provides comparative synthesis conditions for nitropyridine hydrazines, relevant for understanding impurity profiles.

Sources

Method

Application Note: Regioselective Synthesis of 5-Hydrazinyl-2-nitropyridine

This Application Note is structured to guide researchers through the synthesis of 5-hydrazinyl-2-nitropyridine , a challenging heterocyclic intermediate used in high-energy density materials and pharmaceutical scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of 5-hydrazinyl-2-nitropyridine , a challenging heterocyclic intermediate used in high-energy density materials and pharmaceutical scaffolds.

Unlike the 2-hydrazinyl isomer, which is easily accessible via nucleophilic substitution (


) of 2-chloropyridine derivatives, the 5-hydrazinyl  isomer requires a specific regioselective approach because the C5 position is electronically deactivated toward direct nucleophilic attack.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis of 5-hydrazinyl-2-nitropyridine (Target 3 ) presents a classic problem in pyridine chemistry: Electronic Mismatch .

  • Direct

    
     Failure:  Attempting to react 5-chloro-2-nitropyridine with hydrazine hydrate typically fails or results in low yields. The C5 position is meta to the nitro group (at C2) and beta to the pyridine nitrogen. Consequently, C5 lacks the necessary resonance stabilization for the Meisenheimer complex intermediate required for nucleophilic aromatic substitution.
    
  • The Solution: We utilize the Diazotization-Reduction strategy . By starting with 5-amino-2-nitropyridine, we anchor the nitrogen functionality at the correct position. The amino group is converted to a diazonium salt, which is then reduced in situ to the hydrazine.

Reaction Pathway

The synthesis proceeds in two distinct phases performed in a one-pot or telescoping manner:

  • Diazotization: Formation of the electrophilic diazonium species (2 ) using sodium nitrite in acidic media.

  • Reduction: Nucleophilic attack by Stannous Chloride (

    
    ) to generate the hydrazine (3 ).
    

SynthesisPathway Start 5-Amino-2-nitropyridine (Precursor) Diazo Diazonium Intermediate (Unstable Salt) Start->Diazo NaNO2, HCl < 0°C Product 5-Hydrazinyl-2-nitropyridine (Target) Diazo->Product SnCl2 · 2H2O HCl, -5°C to RT

Figure 1: Synthetic pathway utilizing the diazonium-reduction route to bypass S_NAr limitations.[1]

Experimental Protocol

Critical Safety Parameters
  • Energetic Warning: Nitro-substituted hydrazines are potentially energetic. Do not heat the isolated solid above 80°C.

  • Diazonium Instability: Pyridine diazonium salts are less stable than benzene analogs. Temperature control (

    
    ) is non-negotiable to prevent hydrolysis to the phenol (pyridone).
    
  • Toxic Gas: The reaction may evolve

    
     fumes; perform strictly in a fume hood.
    
Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3]Role
5-Amino-2-nitropyridine 139.111.0Starting Material
Sodium Nitrite (

)
69.001.1 - 1.2Diazotizing Agent
Conc. HCl (12M) 36.46Excess (10-15 vol)Solvent/Acid Source
Stannous Chloride (

)
225.632.5 - 3.0Reducing Agent
Sodium Hydroxide (

)
40.00As neededNeutralization
Step-by-Step Procedure
Phase A: Diazotization
  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, charge 5-amino-2-nitropyridine (5.0 g, 35.9 mmol).

  • Acidification: Add concentrated HCl (50 mL) dropwise. The amine may precipitate as the hydrochloride salt; this is normal. Ensure a suspendable slurry.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to -5°C to 0°C .

  • Nitrite Addition: Dissolve

    
      (2.7 g, 39.5 mmol) in minimal water (5-8 mL). Add this solution dropwise to the reaction mixture via an addition funnel or syringe pump over 20 minutes.
    
    • Checkpoint: Maintain internal temperature

      
      . If brown fumes (
      
      
      
      ) appear, slow the addition.
  • Activation: Stir at -5°C for 30–45 minutes. The solution should become clear or pale yellow as the diazonium salt forms.

Phase B: Reduction
  • Reductant Prep: In a separate beaker, dissolve

    
      (20.3 g, 90 mmol) in concentrated HCl (15 mL). Cool this solution to 0°C.
    
  • Transfer: Add the cold stannous chloride solution to the diazonium mixture rapidly but carefully to control exotherm.

    • Observation: A heavy precipitate (the hydrazine-tin complex) typically forms immediately.

  • Maturation: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25°C) over 2 hours.

Phase C: Isolation
  • Basification: Re-cool the mixture to 0°C. Slowly adjust pH to ~8–9 using 40% NaOH solution (or solid

    
     to avoid localized overheating).
    
    • Note: The tin salts will precipitate as hydroxides/oxides. This can make filtration difficult.

    • Alternative Workup: If the tin emulsion is intractable, add Rochelle salt (Potassium Sodium Tartrate) solution to chelate the tin before extraction.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Process Logic & Validation

The following workflow diagram illustrates the decision nodes and critical control points (CCPs) for this synthesis.

Workflow Start Start: 5-Amino-2-nitropyridine AcidStep Add Conc. HCl Cool to -5°C Start->AcidStep DiazoStep Add NaNO2 (aq) CCP: Temp < 0°C AcidStep->DiazoStep Check1 Solids Dissolved? DiazoStep->Check1 Check1->DiazoStep No (Stir longer) ReductStep Add SnCl2 / HCl (Rapid Addition) Check1->ReductStep Yes (Clear Soln) Workup Neutralize (pH 9) & Extract ReductStep->Workup End Isolate 5-Hydrazinyl-2-nitropyridine Workup->End

Figure 2: Operational workflow with Critical Control Point (CCP) at the diazotization stage.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Phenol Formation Diazonium hydrolysis.Ensure temperature stays

during Phase A. Increase HCl concentration.
Intractable Emulsion during Workup Tin hydroxides.Use Potassium Sodium Tartrate (Rochelle Salt) during neutralization to chelate Tin.
Product is Red/Brown Oil Oxidation of hydrazine.Perform workup under

atmosphere. Store product in dark/cold.
Incomplete Reaction Inactive

.
Use fresh Stannous Chloride. Old stock oxidizes to

(inactive).

References

  • Mechanistic Basis of Diazotization: Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (General reference for pyridine diazonium stability).
  • Reduction Protocol (Analogous Systems)

    • Methodology: "Reduction of diazonium salts to hydrazines." Organic Syntheses, Coll. Vol. 1, p. 442 (1941).

  • Target Molecule Data: PubChem CID 28411872 (5-hydrazinyl-2-nitropyridine).

  • Alternative Precursor Synthesis: "Preparation of 5-amino-2-nitropyridine." GuideChem Reference.

Sources

Application

Application Note: 5-Hydrazinyl-2-nitropyridine in Medicinal Chemistry

This Application Note provides a comprehensive technical guide for the utilization of 5-hydrazinyl-2-nitropyridine (CAS 1481686-25-2) in medicinal chemistry.[1] Unlike its more common isomer (2-hydrazino-5-nitropyridine)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 5-hydrazinyl-2-nitropyridine (CAS 1481686-25-2) in medicinal chemistry.[1] Unlike its more common isomer (2-hydrazino-5-nitropyridine), this specific scaffold offers unique access to 3,6-disubstituted pyridine libraries, a privileged motif in kinase inhibitor discovery.[1]

[1]

Introduction & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), the pyridine ring remains a cornerstone due to its ability to modulate solubility and engage in hydrogen bonding within active sites.[1] 5-Hydrazinyl-2-nitropyridine represents a high-value "bifunctional" building block.[1]

  • The "5-Position" Handle: The hydrazine moiety at the C5 position acts as a versatile nucleophile, ready to construct fused heterocycles (pyrazoles, triazoles) or form hydrazones.

  • The "2-Position" Mask: The nitro group at C2 serves as a "masked" amine.[1] It provides electron-withdrawing character to stabilize the ring during C5-functionalization and can be subsequently reduced to a primary amine (2-aminopyridine), a critical donor motif for ATP-competitive kinase inhibitors.[1]

Distinction Note: Do not confuse this compound with 2-hydrazino-5-nitropyridine (CAS 6343-98-2).[1] The C5-hydrazine isomer discussed here is synthetically more challenging to access but essential for extending carbon chains at the pyridine meta position relative to the ring nitrogen.

Synthesis Protocols

Direct nucleophilic aromatic substitution (SNAr) of hydrazine on 5-bromo-2-nitropyridine is sluggish because the C5 position is not activated by the ortho or para electron-withdrawing effect of the nitro group.[1] Therefore, we recommend the Palladium-Catalyzed Cross-Coupling method for high-purity applications.[1]

Protocol A: Synthesis via Buchwald-Hartwig Cross-Coupling

Best for: High purity, gram-scale synthesis, avoiding regioisomers.[1]

Reagents:

  • Substrate: 5-Bromo-2-nitropyridine[1][2][3]

  • Reagent: Benzophenone hydrazone (Masked hydrazine equivalent)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) / BINAP (7.5 mol%)[1]

  • Base: Cs₂CO₃ (1.4 equiv)[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Coupling: Charge a flame-dried flask with 5-bromo-2-nitropyridine (1.0 eq), benzophenone hydrazone (1.1 eq), Pd(OAc)₂, BINAP, and Cs₂CO₃ under argon. Add anhydrous toluene (0.2 M concentration).[1]

  • Incubation: Heat at 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.[1]

  • Hydrolysis (Deprotection): Cool the mixture to room temperature. Add 2M HCl (aq) and stir at ambient temperature for 4 hours to cleave the benzophenone protecting group.[1]

  • Workup: Wash the aqueous layer with diethyl ether (to remove benzophenone).[1] Basify the aqueous layer to pH 8–9 with NaHCO₃.[1] Extract the free hydrazine product with Ethyl Acetate (3x).[1]

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Yield Expectation: 75–85%[1]

    • Characterization:1H NMR (DMSO-d₆) should show hydrazine protons at δ ~4.5 (br s, 2H) and ~8.2 (s, 1H).[1]

Application Protocols: Scaffold Construction

Workflow: Construction of the "Kinase Core" (Pyrazolyl-Pyridine)

The most potent application of this hydrazine is the synthesis of 1-(6-nitropyridin-3-yl)-pyrazoles , which are precursors to 6-amino-3-pyrazolylpyridines (a scaffold found in inhibitors of p38 MAP kinase and B-Raf).[1]

Experiment 1: Pyrazole Ring Formation

Objective: Synthesize 3,5-dimethyl-1-(6-nitropyridin-3-yl)-1H-pyrazole.

  • Dissolution: Dissolve 5-hydrazinyl-2-nitropyridine (1.0 mmol) in Ethanol (5 mL).

  • Cyclization: Add Acetylacetone (1.1 mmol) dropwise.

  • Catalysis: Add a catalytic amount of Acetic Acid (2-3 drops).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Mechanism:[1][3][4][5] The hydrazine terminal nitrogen attacks the ketone, forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

  • Isolation: Cool to 0°C. The product often precipitates as a yellow solid.[1] Filter and wash with cold ethanol.[1]

    • Data Check: Mass Spec [M+H]⁺ = 219.2.[1]

Experiment 2: Nitro Reduction to "Warhead" Amine

Objective: Convert the nitro group to an amine without cleaving the pyrazole N-N bond. Caution: Catalytic hydrogenation (H₂/Pd-C) can sometimes cleave N-N bonds in hydrazines/pyrazoles.[1] Iron-mediated reduction is safer and chemoselective.[1]

  • Suspension: Suspend the nitro-pyrazole product from Exp 1 in Ethanol/Water (3:1).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reduction: Heat to 70°C with vigorous stirring for 2 hours. The yellow color of the nitro compound will fade to a pale off-white/brown.[1]

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1]

  • Recovery: Concentrate the filtrate. The resulting 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine is the target scaffold.[1]

Visualizing the Chemistry

The following diagram illustrates the transformation pathway from the raw material to the bioactive core.

G cluster_0 Critical Step: N-N Bond Retention Start 5-Bromo-2-nitropyridine (Precursor) Inter 5-Hydrazinyl-2-nitropyridine (Key Building Block) Start->Inter Pd-Cat Coupling (Benzophenone Hydrazone) Scaffold 1-(6-Nitropyridin-3-yl)-pyrazole (Nitro-Scaffold) Inter->Scaffold Cyclization (Acetylacetone/EtOH) Final 5-(Pyrazol-1-yl)pyridin-2-amine (Bioactive Kinase Core) Scaffold->Final Chemoselective Reduction (Fe/NH4Cl) Scaffold->Final

Caption: Synthetic workflow transforming the bromo-nitro precursor into the amino-pyrazole kinase inhibitor scaffold.

Comparative Data: Reduction Methods

When reducing the nitro group of the 5-hydrazinyl derivative, selecting the right reducing agent is critical to prevent side reactions (e.g., denitration or hydrazine cleavage).

MethodReagentsConditionsYieldN-N Bond IntegrityRecommendation
Iron Reduction Fe, NH₄Cl, EtOH/H₂O70°C, 2h85-92%ExcellentPrimary Choice
Tin Reduction SnCl₂, HClReflux, 4h60-70%GoodDifficult Workup (Tin salts)
Hydrogenation H₂, Pd/C (10%)RT, 1 atmVariableRisk of CleavageUse only if Fe fails
Sulfide Na₂S, H₂O80°C50-60%ExcellentOdor/Waste issues

Safety & Handling (E-E-A-T)

  • Hydrazine Toxicity: 5-hydrazinyl-2-nitropyridine retains the toxicological properties of hydrazines.[1] It is a potential skin sensitizer and carcinogen.[1][6] Handle in a fume hood with double nitrile gloves.[1]

  • Energetic Profile: Nitro-pyridines can be shock-sensitive, especially when dry.[1] Store the compound under an inert atmosphere (Argon) at -20°C to prevent oxidative degradation (formation of azo/azoxy impurities).[1]

  • Waste Disposal: Do not mix hydrazine waste with oxidizing agents (bleach, nitric acid) as this can generate hypergolic reactions or toxic nitrosamines.[1] Quench hydrazine residues with dilute hypochlorite slowly in an ice bath before disposal.[1]

References

  • Buchwald-Hartwig Hydrazination: Lundgren, R. J., & Stradiotto, M. (2010).[1] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine.[1] Angewandte Chemie International Edition, 49(46), 8686-8690.[1] Link[1]

  • Pyrazole Synthesis: Glukhacheva, V. S., et al. (2021).[1] New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega, 6(12), 8637-8645.[1][7] Link[1]

  • Nitro Reduction Protocols: Orlandi, M., et al. (2015).[1][8] Metal-Free Reduction of Nitro Aromatics... Organic Letters, 17(16), 3941-3943.[1] Link[1]

  • Kinase Inhibitor Scaffolds: Peet, N. P., & Sunder, S. (1986).[1] Reinvestigation of the reaction of 2-hydrazino-3-(1-pyrrolyl)pyridine with acetylacetone. Journal of Heterocyclic Chemistry, 23(2), 593-595.[1] Link[1]

  • Compound Data: PubChem CID 11171804 (1-(6-nitropyridin-3-yl)piperazine derivatives).[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 5-hydrazinyl-2-nitropyridine reaction failures

Current Status: Operational Ticket ID: HNP-5-TRBL-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary: The Molecule & The Challenge You are likely encountering diff...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: HNP-5-TRBL-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Molecule & The Challenge

You are likely encountering difficulties with 5-hydrazinyl-2-nitropyridine (CAS: 1019632-12-2 or 1481686-25-2 for HCl salt).[1]

Chemical Context: This molecule is a "push-pull" system.[1] The nitro group at C2 is a strong electron-withdrawing group (EWG), while the hydrazine at C5 is a strong nucleophile.[1]

  • The Activation: The 2-nitro group activates the C5 position (para-relationship) for Nucleophilic Aromatic Substitution (

    
    ) during synthesis.[1]
    
  • The Instability: The resulting hydrazine is prone to oxidative degradation (diazenyl formation) and light-induced decomposition.[1]

This guide addresses the three most common failure modes: Synthesis Stalling (


 failure) , Product Degradation (The "Black Tar" effect) , and Cyclization Failures (Pyrazole synthesis issues) .

Module 1: Synthesis Integrity (The "Make" Phase)

Scenario: You are synthesizing 5-hydrazinyl-2-nitropyridine from 5-bromo-2-nitropyridine (or the chloro analog) and hydrazine hydrate.

Diagnostic Workflow

SynthesisTroubleshooting Start Start: Reaction Mixture Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material (SM) Remains CheckTLC->Result1 No conversion Result2 Black Tar / Multiple Spots CheckTLC->Result2 Decomposition Result3 Product formed but low yield CheckTLC->Result3 Impure Action1 Increase Temp (Reflux) Check Solvent Polarity Result1->Action1 Action2 Oxidation detected. Use Inert Atm (Ar/N2) Add Antioxidant? Result2->Action2 Action3 Bis-substitution Dimer. Increase Hydrazine Eq (>5 eq) Result3->Action3

Figure 1: Decision tree for diagnosing synthesis failures in


 reactions of nitropyridines.
Troubleshooting Q&A

Q1: The reaction is extremely slow. Starting material persists even after 12 hours. [1]

  • Root Cause: The 5-position in 2-nitropyridine is activated by the para-nitro group, but it is less reactive than the 2-position (which benefits from both the ring nitrogen and the nitro group).[1] If you are using 5-chloro-2-nitropyridine , the leaving group may be too poor.[1]

  • Solution:

    • Switch Precursor: Use 5-bromo-2-nitropyridine instead of the chloro-analog. Bromide is a better leaving group for this specific electronic environment.

    • Solvent Switch: Move from Ethanol to 1,4-Dioxane or DMF .[1] These solvents allow for higher reflux temperatures (100°C+) which drives the substitution at the sluggish C5 position.

Q2: I isolated a solid, but mass spec shows a dimer


. 
  • Root Cause: Bis-substitution .[1] The newly formed hydrazine product is still nucleophilic. If the concentration of the starting halide is high relative to hydrazine, the product attacks another molecule of starting material, forming a hydrazo-bridged dimer (Dipyridyl hydrazine).[1]

  • Solution:

    • Stoichiometry: You must use a large excess of hydrazine hydrate (5–10 equivalents ).

    • Order of Addition: Add the halide solution dropwise into the hydrazine solution. This ensures the halide always encounters an excess of hydrazine, statistically favoring mono-substitution.[1]

Module 2: Stability & Storage (The "Hold" Phase)

Scenario: The product was yellow/orange initially but turned dark brown/black after 24 hours on the bench.

Q3: Why is my compound turning into black tar?

  • Root Cause: Oxidative Dehydrogenation . Hydrazines attached to electron-deficient rings (like nitropyridine) are susceptible to air oxidation, forming azo compounds or diazonium species that rapidly polymerize or decompose.[1]

  • Solution:

    • Salt Formation: Do not store the free base. Convert it immediately to the Hydrochloride salt (5-hydrazinyl-2-nitropyridine[1]·HCl) by treating with HCl in dioxane/ether. The salt is significantly more stable against oxidation.

    • Storage: Store under Argon at -20°C.

Q4: Can I dry this compound in a vacuum oven?

  • Warning: Explosion/Decomposition Risk. Nitro-hydrazino compounds are high-energy species.[1]

  • Protocol: Dry under high vacuum at room temperature only. Do not heat above 40°C during drying. Avoid metal spatulas if the compound is dry; use Teflon or wood to prevent static discharge.

Module 3: Downstream Reactions (The "Use" Phase)

Scenario: You are trying to react 5-hydrazinyl-2-nitropyridine with a 1,3-diketone (e.g., acetylacetone) to form a pyrazole, but the reaction fails.

Mechanism & Failure Points

PyrazoleSynthesis Hydrazine 5-Hydrazinyl-2-nitropyridine (Nucleophile) Intermediate Hydrazone Intermediate (Often Stable/Isolated) Hydrazine->Intermediate Step 1: Condensation (Solvent: EtOH) Diketone 1,3-Diketone (Electrophile) Diketone->Intermediate Cyclization Cyclization Step (Requires Acid/Heat) Intermediate->Cyclization - H2O Product 1-(6-nitropyridin-3-yl)pyrazole Cyclization->Product Success Fail FAILURE: Hydrolysis or No Reaction Cyclization->Fail Wrong pH (Hydrazine protonated)

Figure 2: Pathway for pyrazole synthesis. Note that the electron-withdrawing nitro group reduces the nucleophilicity of the hydrazine, often requiring acid catalysis for the second step.[1]

Q5: I see the hydrazone intermediate, but it won't cyclize to the pyrazole.

  • Root Cause: The 2-nitro group pulls electron density from the pyridine ring, which in turn pulls density from the hydrazine nitrogen.[1] The distal nitrogen (

    
    ) is nucleophilic enough to form the hydrazone, but the proximal nitrogen (
    
    
    
    ) becomes too electron-deficient to attack the second carbonyl carbon to close the ring.[1]
  • Solution:

    • Acid Catalysis: The cyclization often requires Glacial Acetic Acid or a catalytic amount of HCl in ethanol reflux.

    • Temperature: Room temperature is insufficient. Reflux (80°C+) is mandatory to overcome the activation energy barrier caused by the deactivated nitrogen.

Summary of Critical Data

ParameterSpecification / RecommendationReason
Precursor 5-Bromo-2-nitropyridine Better leaving group than Cl for deactivated C5 position.[1]
Reagent Stoichiometry Hydrazine Hydrate (5–10 eq) Prevents dimer formation (bis-substitution).[1]
Reaction Solvent 1,4-Dioxane or Ethanol Dioxane allows higher T (>100°C) if reaction is sluggish.
Storage Form Hydrochloride Salt Free base oxidizes rapidly in air (turns black).
Safety Class High Energy / Toxic Potential sensitizer; nitro/hydrazine combo is energetic.

References

  • Synthesis of Precursor (5-bromo-2-nitropyridine)

    • Source: GuideChem / Patent Liter
    • Context: Synthesis from 2-amino-5-bromopyridine via oxid

      
      .[1][2]
      
    • URL:

  • Reactivity of Nitropyridines with Hydrazine

    • Source: MDPI (Molecules 2023).
    • Context: Discusses hydrazinolysis of halopyridines and the effect of electron-withdrawing groups (Nitro/Cyano)
    • URL:

  • Safety & Stability Data

    • Source: BLD Pharm MSDS.
    • Context: Storage conditions (Inert atmosphere, -20°C) and hazard classification for 5-hydrazinyl-2-nitropyridine hydrochloride.[1]

    • URL:[1]

  • Isomer Distinction (2-Hydrazinyl-5-nitropyridine)

    • Source: Santa Cruz Biotechnology.
    • Context: Differentiating the common isomer to ensure correct starting m
    • URL:[1]

Sources

Optimization

Purification challenges with 5-hydrazinyl-2-nitropyridine derivatives

Technical Support Center: Purification & Handling of 5-Hydrazinyl-2-nitropyridine Derivatives Ticket ID: #PYR-HYD-502 Subject: Troubleshooting Synthesis, Purification, and Stability of 5-Hydrazinyl-2-nitropyridine Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 5-Hydrazinyl-2-nitropyridine Derivatives

Ticket ID: #PYR-HYD-502 Subject: Troubleshooting Synthesis, Purification, and Stability of 5-Hydrazinyl-2-nitropyridine Scaffolds Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]

Executive Summary: The Nature of the Challenge

You are encountering difficulties with 5-hydrazinyl-2-nitropyridine derivatives. This scaffold presents a "perfect storm" of purification challenges due to its dual electronic nature:

  • Amphoteric Character: The pyridine ring (basic) and the hydrazine tail (nucleophilic/basic) create strong interactions with acidic stationary phases (silica), leading to severe streaking.

  • Chemical Instability: The hydrazine moiety is highly susceptible to oxidative degradation (forming azo dimers) and condensation (forming hydrazones with solvent impurities like acetone).

  • Energetic Profile: The combination of a nitro group and a hydrazine moiety on the same aromatic ring creates a potentially shock-sensitive high-energy compound.[1]

This guide replaces standard "textbook" protocols with field-proven isolation strategies designed to maximize purity while mitigating decomposition.

Module 1: Synthesis Optimization (Preventing Impurities)

Before purification, we must minimize the "Bis-coupled" impurity. In SNAr reactions, the product (a hydrazine) is often more nucleophilic than the starting hydrazine hydrate, leading to dimers.

FAQ 1.1: Why does my crude NMR show a complex mixture of aromatic signals? Diagnosis: You likely have a mixture of the desired product and the bis(5-nitro-2-pyridyl)hydrazine impurity.[1] This occurs when the newly formed product attacks a second molecule of the starting material (5-chloro-2-nitropyridine).[1]

Corrective Protocol:

  • Stoichiometry is Critical: Do not use 1:1 equivalents. You must use a large excess of hydrazine hydrate (3–5 equivalents) to statistically favor the mono-substitution.

  • Reverse Addition: Dissolve the chloropyridine in ethanol/THF and add it dropwise into the solution of hydrazine hydrate. This ensures the electrophile always encounters an excess of hydrazine.

  • Temperature Control: Keep the reaction temperature moderate (refluxing ethanol is usually sufficient; avoid higher boiling solvents like DMF unless necessary, as they promote degradation).

Module 2: Purification Strategy (The Decision Matrix)

Avoid silica gel chromatography if possible. The basic hydrazine tail interacts irreversibly with silanols, causing low recovery and broad peaks.

Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture Solubility Solubility Check: Is it solid in cold EtOH? Start->Solubility PathA YES: Solid Precipitate Solubility->PathA Precipitates PathB NO: Oily Residue Solubility->PathB Remains Oily Recryst Recrystallization Protocol (Primary Method) PathA->Recryst Trituration Trituration (Ether/Hexane) PathB->Trituration Final Pure Product (Store under Argon) Recryst->Final Trituration->Recryst Solidifies Column Buffered Chromatography (Last Resort) Trituration->Column Remains Oil Column->Final

Figure 1: Decision matrix for isolating hydrazine derivatives. Prioritize crystallization to avoid silica-induced decomposition.[1]

Protocol A: Recrystallization (Preferred)

FAQ 2.1: What solvent system works best for these nitro-hydrazines? The nitro group reduces solubility in non-polar solvents, while the hydrazine aids solubility in alcohols.

  • Solvent: Boiling Ethanol (EtOH) or n-Butanol .[1]

  • Process: Dissolve crude solid in minimum boiling EtOH. If it does not dissolve completely, hot filtration is risky due to crystallization in the funnel; instead, add small amounts of DMF until clear.

  • Precipitation: Allow to cool slowly to RT, then to 0°C. If no crystals form, add Diethyl Ether or Water dropwise to induce nucleation.

  • Wash: Wash the filter cake with cold ether (removes trace hydrazine hydrate) and water (removes inorganic salts).

Protocol B: Chromatography (Troubleshooting)

FAQ 2.2: I must run a column. How do I stop the streaking? If you must use silica, you need to mask the silanol groups.

  • The "TEA" Trick: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) . Run your column with 0.5% TEA in the eluent (e.g., DCM/MeOH + 0.5% TEA).

  • Alternative Phase: Use Neutral Alumina instead of silica. Alumina is less acidic and less likely to protonate the hydrazine, resulting in tighter bands.

  • Drying Warning: Do not dry-load on silica and leave it overnight.[1] The compound will decompose. Flash chromatography must be rapid.

Module 3: Stability & Storage (The "Red" Impurity)

FAQ 3.1: My yellow product turned orange/red after drying. What happened? Diagnosis: Oxidative degradation. Hydrazines are reducing agents; oxygen converts them into azo compounds (R-N=N-H) or promotes radical decomposition, often indicated by a darkening color (red/brown).

Corrective Protocol:

  • Drying: Never dry in an oven exposed to air. Use a vacuum desiccator filled with an inert gas (Argon/Nitrogen) bleed.

  • Storage: Store at -20°C under an Argon atmosphere.

  • Solvent Trap: Avoid acetone! Hydrazines react instantly with ketones to form hydrazones (Schiff bases). Use only non-ketone solvents (MeOH, DCM, THF) for cleaning and analysis.

Module 4: Safety & Handling

Critical Warning: 5-Hydrazinyl-2-nitropyridine contains both an oxidizer (Nitro) and a reducer (Hydrazine) on the same ring.[1]

  • Shock Sensitivity: While generally stable in solution, the dry solid may be shock-sensitive. Do not scrape hard crystalline material with metal spatulas. Use Teflon-coated tools.[1]

  • Toxicity: Hydrazine derivatives are suspected carcinogens and potent skin sensitizers. Double-glove (Nitrile) and work in a fume hood.[1]

Summary Data Table: Troubleshooting Matrix

ObservationProbable CauseTechnical Solution
Broad/Streaking Spots on TLC Interaction with acidic Silica (Silanols).[1][2]Add 1% TEA or NH₄OH to eluent; switch to Alumina plates.
Multiple Aromatic Peaks (NMR) Bis-substitution (Dimer formation).[1]Increase Hydrazine equivalents (5 eq); Reverse addition order.
New peaks near solvent signal Hydrazone formation with Acetone.STOP using acetone for cleaning glassware or NMR. Use DMSO-d6 or MeOD.
Product darkens on funnel Air oxidation (Radical formation).Cover funnel with N₂ blanket during filtration; minimize air-dry time.[1]
Low Mass Balance Product stuck on column or decomposed.Switch to Recrystallization (EtOH/H₂O); avoid chromatography.

References

  • Synthesis of Hydrazinopyridines (General SNAr)

    • Source: PubChem. (2025).[3][4][5][6][7] 2-Hydrazinyl-5-nitropyridine (Compound Summary).[1][8][9] National Library of Medicine.

    • Relevance: Confirms structural isomers and basic physical properties (MW 154.13).
    • Link:(Note: 2-hydrazino isomer is chemically analogous for handling).[1]

  • Chromatography Troubleshooting for Basic Heterocycles

    • Source: BenchChem Technical Support.[2] (2025).[2][3][4][5][6][7] Chromatographic Purification of Pyridine Derivatives.

    • Relevance: Validates the "TEA blocking" method for silica silanols to prevent tailing.
    • Link:

  • Purification of Hydrazines via Recrystalliz

    • Source: Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.[1]

    • Relevance: Describes industrial purification of nitropyridine hydrazines using water washing and vacuum drying to avoid degrad
    • Link:

  • Handling Energetic Nitro-Hydrazine Compounds

    • Source: SynQuest Labs. (2016).
    • Relevance: Establishes baseline safety for nitropyridine handling (shock/he
    • Link:

Sources

Troubleshooting

5-hydrazinyl-2-nitropyridine reaction workup and purification

Welcome to the technical support center for 5-hydrazinyl-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-hydrazinyl-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the reaction workup and purification of this versatile but sensitive intermediate. Here, we address specific issues in a practical, question-and-answer format, grounding our advice in chemical principles and field-proven experience.

Section 1: Critical Safety & Handling First

Before proceeding, it is imperative to acknowledge the hazardous nature of 5-hydrazinyl-2-nitropyridine and its precursors. The molecule contains both a hydrazine moiety and a nitro group, structural alerts for potential explosive and toxic properties.[1][2]

  • Toxicity: Hydrazine derivatives are often toxic and potential carcinogens. Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and always work within a certified chemical fume hood.[2]

  • Explosive Risk: Nitro-containing compounds and hydrazines can be energetically unstable.[1] Avoid grinding the solid, scraping it aggressively, or heating it rapidly, especially in a confined space.[2] Thermal analysis (DSC/TGA) is strongly recommended if large quantities are being handled or subjected to high temperatures.

  • Air & Light Sensitivity: Hydrazines can be susceptible to air oxidation.[1] It is good practice to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark place, especially if storing for extended periods.[3]

Section 2: Reaction Workup - Troubleshooting & FAQs

The synthesis of 5-hydrazinyl-2-nitropyridine, typically via nucleophilic aromatic substitution of a precursor like 2-chloro-5-nitropyridine with hydrazine hydrate, requires a carefully planned workup to ensure product stability and efficient isolation.[4]

Q1: My reaction mixture is a dark, intractable solution. How do I initiate the workup to isolate my crude product?

A1: This is a common scenario. The initial step is to carefully quench the reaction and precipitate the product.

  • Causality: The product, 5-hydrazinyl-2-nitropyridine, is a relatively polar solid with limited solubility in cold, non-polar, or moderately polar aqueous solutions. The goal is to create an environment where the product crashes out while unreacted starting materials or byproducts remain in solution.

  • Recommended Protocol:

    • Cool the reaction vessel in an ice-water bath (0-5 °C).

    • Slowly and with vigorous stirring, pour the reaction mixture into a beaker containing a large volume of ice-cold water or a mixture of ice and water. This sudden temperature drop and dilution dramatically decreases the product's solubility.

    • If the product precipitates as a fine solid, continue stirring in the cold for 30-60 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration. Wash the filter cake sequentially with generous amounts of cold water, followed by a small amount of a cold, non-polar solvent like hexanes or diethyl ether to help remove organic-soluble impurities and aid in drying.

Q2: After quenching in water, my product "oiled out" instead of precipitating as a solid. What should I do?

A2: "Oiling out" occurs when the product separates from the solution above its melting point or as a supersaturated, non-crystalline goo. This is often due to the presence of impurities that depress the melting point or inhibit crystallization.

  • Immediate Troubleshooting Steps:

    • Scratching: Vigorously scratch the inside of the flask at the oil-water interface with a glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

    • Trituration: Add a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate/hexane mixture). Stir or swirl vigorously. This can wash away impurities and induce the oil to solidify.

    • Solvent Removal & Re-precipitation: If the above fails, extract the product into an organic solvent (like ethyl acetate), separate the layers, dry the organic phase with Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. The resulting crude solid/oil can then be subjected to a proper purification procedure (See Section 3).

Q3: The yield of my crude product is very low. Where could it have gone?

A3: Low yield can be attributed to several factors, from an incomplete reaction to losses during workup.

  • Check the Aqueous Filtrate: The product has some water solubility, especially if the pH is acidic. The hydrazine moiety is basic and can be protonated (pKa ~8-9), forming a more water-soluble salt.

    • Action: Neutralize the aqueous filtrate with a mild base like sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide while cooling in an ice bath.[5] If more product precipitates, collect it by filtration. Be cautious not to make the solution too basic, which can promote side reactions.

  • Side Reactions: Over-heating or prolonged reaction times can lead to decomposition or the formation of undesired side products. The synthesis of related nitropyridines often involves carefully controlled temperatures.[6]

  • Incomplete Reaction: Confirm reaction completion using Thin Layer Chromatography (TLC) before initiating the workup. If starting material (e.g., 2-chloro-5-nitropyridine) is still present, it may be necessary to extend the reaction time or adjust conditions.

Section 3: Purification Strategies - A Decision-Making Guide

Crude 5-hydrazinyl-2-nitropyridine often requires purification to remove residual starting materials, hydrazine, and side products. The two primary methods are recrystallization and column chromatography.

G start Crude Product Isolated assess_purity Assess Purity (TLC, ¹H NMR) start->assess_purity decision Is Purity >95% and Color is Light Yellow? assess_purity->decision recrystallize Recrystallization decision->recrystallize  Yes chromatography Column Chromatography decision->chromatography No (Multiple spots / Dark color) final_product Pure Product (>99%) recrystallize->final_product chromatography->final_product

FAQs: Purification in Practice

Q4: My crude product is a dark brown or reddish solid. Is recrystallization a good option?

A4: A dark color indicates significant impurities, which can inhibit crystallization and may not be efficiently removed by a single recrystallization.

  • Expertise: Recrystallization is most effective for removing small amounts of impurities from a product that is already relatively pure (>90-95%). For darkly colored, impure materials, column chromatography is the superior first choice.[7] After chromatography, a final recrystallization can be performed on the pooled, clean fractions to achieve analytical purity.

Q5: What is the best solvent system for recrystallizing 5-hydrazinyl-2-nitropyridine?

A5: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Causality: This differential solubility allows the product to dissolve when hot and crystallize out upon cooling, leaving impurities behind in the "mother liquor."

  • Recommended Solvents to Screen:

    • Ethanol or Isopropanol: Often a good starting point for polar, aromatic compounds.

    • Ethanol/Water Mixture: If the product is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the cloudiness, then allow it to cool slowly.

    • Ethyl Acetate: A more moderately polar option.

    • Acetonitrile: Another possibility for polar compounds.

SolventPolarity IndexBoiling Point (°C)Suitability Notes
Water 10.2100Low solubility, but risk of forming hydrates. Best as an anti-solvent.
Ethanol 4.378Good first choice. Balances polarity and volatility.
Isopropanol 3.982Similar to ethanol, slightly less polar.
Acetonitrile 5.882Good for many polar compounds.
Ethyl Acetate 4.477Moderate polarity; may be effective if impurities are very polar or non-polar.

Q6: I need to run a silica gel column. What solvent system (eluent) should I use for 5-hydrazinyl-2-nitropyridine?

A6: 5-Hydrazinyl-2-nitropyridine is a polar compound due to the hydrazine and nitro groups. Therefore, a relatively polar eluent system is required.

  • Expertise & Causality: Silica gel is an acidic stationary phase.[8] Basic compounds like pyridines and hydrazines can interact strongly with the acidic silanol groups, leading to poor separation and significant "streaking" or tailing on the column.[8][9] To counteract this, a basic modifier is often added to the eluent.

  • Recommended Eluent Systems:

    • Dichloromethane (DCM) / Methanol (MeOH): Start with a TLC analysis using systems like 98:2, 95:5, and 90:10 DCM:MeOH. This is a standard system for polar compounds.[10]

    • Ethyl Acetate (EtOAc) / Hexanes: A less polar system. Start with higher polarity mixtures like 50:50 and increase ethyl acetate content as needed.

    • The Basic Modifier Trick: If you observe streaking on the TLC plate, add a small amount of a basic modifier to your chosen eluent system.

      • Triethylamine (Et₃N): Add 0.5-1% to the eluent mixture (e.g., 100 mL of 95:5 DCM:MeOH + 1 mL of Et₃N). The triethylamine will neutralize the acidic sites on the silica, allowing your basic compound to elute cleanly.[9]

      • Ammonium Hydroxide: A solution of 7N ammonia in methanol can be used to prepare the methanolic portion of your eluent, achieving a similar effect.

Section 4: Detailed Protocols

Protocol 1: Standard Recrystallization from Ethanol/Water
  • Dissolution: Place the crude 5-hydrazinyl-2-nitropyridine in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Continue adding small portions of hot ethanol until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was added): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This removes the carbon and any insoluble impurities.

  • Induce Crystallization: Add hot water dropwise to the clear filtrate until a persistent cloudiness appears. Add a drop or two of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol/water mixture, and then with cold diethyl ether.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that gives your product an Rf value of approximately 0.25-0.35. Add 0.5-1% triethylamine if streaking is observed.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (this can be done as a slurry or dry-packed and then flushed). Ensure there are no air bubbles or cracks in the packed bed.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel: dissolve the compound in a volatile solvent (like DCM/MeOH), add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and begin elution, collecting fractions. The process of washing the compound through the column is known as elution.[11]

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.

References

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
  • Safety and Handling of Hydrazine - DTIC. (URL: [Link])

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google P
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
  • Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives - Universiti Kebangsaan Malaysia. (URL: [Link])

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
  • Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. (URL: [Link])

  • B. Column Chromatography - Chemistry LibreTexts. (URL: [Link])

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])

  • Column chromatography - UVic. (URL: [Link])

  • RESEARCH ON HYDRAZINE DECOMPOSITION - DTIC. (URL: [Link])

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (URL: [Link])

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - MDPI. (URL: [Link])

  • 2-Hydrazinyl-5-nitropyridine - MySkinRecipes. (URL: [Link])

  • THERMAL DECOMPOSITION OF HYDRAZINE - NASA Technical Reports Server (NTRS). (URL: [Link])

Sources

Optimization

Technical Support Center: 5-Hydrazinyl-2-nitropyridine Stability Profile

The following technical guide addresses the stability, handling, and troubleshooting of 5-hydrazinyl-2-nitropyridine in solution. This document is structured for researchers requiring high-fidelity data for experimental...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 5-hydrazinyl-2-nitropyridine in solution. This document is structured for researchers requiring high-fidelity data for experimental planning.

Compound ID: 5-Hydrazinyl-2-nitropyridine CAS: 1019632-12-2 (Free base) / 1481686-25-2 (HCl salt) Synonyms: 5-Hydrazino-2-nitropyridine; (6-Nitropyridin-3-yl)hydrazine. Note on Isomerism: Ensure you are working with the 5-hydrazinyl isomer. The more common isomer is 2-hydrazinyl-5-nitropyridine (CAS 6343-98-2). The stability profiles are similar, but their reactivity differs significantly due to the electronic environment of the pyridine ring.

Part 1: Core Stability Matrix

The following data summarizes the stability of 5-hydrazinyl-2-nitropyridine across common laboratory conditions.

ParameterStatusCritical Technical Insight
Solid State Stability ModerateStable at -20°C under inert gas. Hygroscopic; hydrolysis of the hydrazine moiety can occur if exposed to moisture.
DMSO Solubility HighSoluble (>50 mM). Warning: DMSO promotes oxidative degradation over time.
Aqueous Solubility LowPoor solubility in neutral water. Soluble in dilute acid (protonation of pyridine N or hydrazine), but acid accelerates hydrolysis.
Light Sensitivity High Nitro-pyridines are photo-labile. Solutions turn dark brown/red upon exposure to UV/Blue light.
Oxidation Potential Critical The hydrazine group (-NHNH₂) is a strong reducing agent.[1] It rapidly oxidizes to the azo derivative or decomposes to the amine in aerated solutions.
Incompatibility Ketones Major Failure Mode: Reacts instantly with acetone (even trace amounts in glassware) to form hydrazones.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My fresh stock solution in DMSO turned from yellow to dark red/brown overnight."

Diagnosis: Oxidative Degradation and/or Photolysis. Technical Explanation: Aryl hydrazines are thermodynamically unstable in the presence of dissolved oxygen. In DMSO, this oxidation is often accelerated due to the solvent's ability to solvate oxygen and stabilize radical intermediates. The color change indicates the formation of azo-dimers (Ar-N=N-Ar) or extensive oxidative polymerization.

  • Mechanism:

    
     (Azo compounds are deeply colored).
    

Corrective Action:

  • Degas Solvents: Vigorously sparge DMSO with Argon or Nitrogen for 15 minutes before dissolution.

  • Headspace Purge: Always store the vial under an inert atmosphere.

  • Amber Glass: Use amber vials to prevent photo-excitation of the nitro group, which can induce radical formation.

Issue 2: "LC-MS shows a major impurity with a mass of [M+40]."

Diagnosis: Acetone Hydrazone Formation.[2][3][4] Technical Explanation: This is the most common artifact in hydrazine chemistry. Acetone is a ubiquitous contaminant in laboratories (glassware cleaning). 5-hydrazinyl-2-nitropyridine reacts with acetone to form the corresponding hydrazone (


).
  • Mass Shift: +40 Da (Addition of

    
     - 
    
    
    
    ).
  • Kinetics: Reaction is rapid (minutes) even at trace acetone concentrations.

Corrective Action:

  • Glassware Protocol: Do not use acetone-washed glassware. Rinse all glassware with methanol or ethanol and oven-dry.

  • Solvent Grade: Use LC-MS grade solvents only. Avoid "wash bottle" solvents.

Issue 3: "The compound precipitated when I diluted the DMSO stock into aqueous buffer."

Diagnosis: Solubility Crash / pH Mismatch. Technical Explanation: The 2-nitro group is electron-withdrawing, reducing the basicity of the pyridine ring. The 5-hydrazine group is moderately basic but significantly less so than alkyl hydrazines. At neutral pH (7.4), the compound is largely uncharged and hydrophobic.

  • pKa Insight: The pyridine nitrogen pKa is suppressed by the nitro group. Solubility relies on the protonation of the terminal hydrazine nitrogen.

Corrective Action:

  • Co-solvent: Maintain at least 5-10% DMSO in the final assay buffer if possible.

  • pH Adjustment: If the assay permits, lower the pH to <5.0 to protonate the hydrazine terminal amine (

    
    ), drastically increasing solubility.
    

Part 3: Visualized Degradation & Handling Workflows

Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidative Degradation (Air/DMSO) and Contamination (Acetone).

DegradationPathways Compound 5-Hydrazinyl-2-nitropyridine (Active Reagent) Oxidation Oxidation (Air/DMSO) Compound->Oxidation O2 / Light Acetone Trace Acetone (Glassware Contaminant) Compound->Acetone Nucleophilic Attack Azo Azo Dimer (Deep Red/Brown Impurity) Oxidation->Azo Dimerization Amine 5-Amino-2-nitropyridine (Decomposition Product) Oxidation->Amine N2 Loss Hydrazone Acetone Hydrazone ([M+40] LCMS Peak) Acetone->Hydrazone -H2O

Caption: Primary degradation pathways. The oxidative path leads to color changes, while acetone contamination creates a specific mass artifact.

Recommended Handling Workflow

This decision tree guides the preparation of stock solutions to maximize stability.

HandlingWorkflow Start Start: Solid Compound SolventPrep Step 1: Solvent Prep Sparge DMSO with Argon (15 min) Start->SolventPrep Dissolution Step 2: Dissolution Add solid to solvent under inert flow SolventPrep->Dissolution Storage Step 3: Storage Aliquot -> -80°C -> Dark Dissolution->Storage Check Quality Control Check Storage->Check Before Use Use Ready for Assay Check->Use Clear Yellow Solution Discard Discard (Do not rescue) Check->Discard Brown/Red or Precipitate

Caption: Standard Operating Procedure (SOP) for handling 5-hydrazinyl-2-nitropyridine to prevent degradation.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Objective: Prepare a stock solution that remains stable for >2 weeks at -20°C.

  • Materials:

    • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

    • Amber glass vial (2 mL or 4 mL) with a PTFE-lined septum cap.

    • Argon or Nitrogen gas line.

  • Procedure:

    • Step 1: Purge the empty amber vial with Argon for 30 seconds.

    • Step 2: Weigh the required amount of 5-hydrazinyl-2-nitropyridine rapidly. Avoid metal spatulas if possible; use plastic or glass to prevent metal-ion catalyzed oxidation.

    • Step 3: Add the solid to the vial.

    • Step 4: Sparge the DMSO source bottle with Argon for 10 minutes.

    • Step 5: Add the sparged DMSO to the vial using a gas-tight syringe.

    • Step 6: Vortex until fully dissolved (Solution should be bright yellow).

    • Step 7: Flush the headspace with Argon, seal tightly, and store at -20°C or -80°C immediately.

Protocol B: QC Check via LC-MS

Objective: Verify purity and detect acetone adducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and 300 nm; ESI Positive Mode.

  • Pass Criteria:

    • Purity > 95% by UV.

    • Primary Mass: [M+H]+ = 155.1 (Free base).

    • Fail Criteria: Presence of peak at [M+H]+ = 195.1 (Acetone hydrazone).

References

  • ResearchGate. (2022). Stabilization of DMSO Solvates and Oxidation Mechanisms. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of Acetone Hydrazone (Reaction of Hydrazine with Acetone). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: 5-Hydrazinyl-2-Nitropyridine (5-HNP) for Carbonyl Analysis

This guide outlines the validation and application of 5-Hydrazinyl-2-nitropyridine (5-HNP) as a derivatization reagent for the high-sensitivity analysis of carbonyl compounds (aldehydes, ketones, and reducing sugars). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation and application of 5-Hydrazinyl-2-nitropyridine (5-HNP) as a derivatization reagent for the high-sensitivity analysis of carbonyl compounds (aldehydes, ketones, and reducing sugars).

While 2,4-Dinitrophenylhydrazine (DNPH) remains the historical gold standard for UV detection, 5-HNP emerges as a superior alternative for LC-MS/MS workflows due to the ionizable pyridine nitrogen, which significantly enhances electrospray ionization (ESI) efficiency in positive mode.

Executive Summary & Mechanism

Objective: To validate an analytical method using 5-HNP for the quantification of trace carbonyl impurities or metabolites, comparing its performance against standard alternatives like DNPH and 2-Hydrazinopyridine (2-HP).

The Challenge: Carbonyl compounds are often polar, volatile, and lack chromophores, making direct HPLC/MS analysis difficult. Derivatization is required to stabilize the analytes and improve detectability. The Solution: 5-HNP reacts with carbonyls to form stable hydrazones. Unlike DNPH (which is poorly ionizable in ESI+), 5-HNP incorporates a pyridine ring that is easily protonated, lowering Limits of Quantitation (LOQ) by orders of magnitude in mass spectrometry.

Reaction Mechanism

The nucleophilic hydrazine group of 5-HNP attacks the electrophilic carbonyl carbon. Acid catalysis facilitates the elimination of water, locking the analyte into a stable hydrazone form.

G Reactants Analyte (Carbonyl) + 5-HNP Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Transition Acid Catalyzed Dehydration (-H2O) Intermediate->Transition Proton Transfer Product Stable Hydrazone (High UV/MS Response) Transition->Product C=N Bond Formation

Figure 1: Reaction pathway for the derivatization of carbonyls using 5-HNP.

Comparative Analysis: 5-HNP vs. Alternatives

The choice of reagent defines the sensitivity and selectivity of your method.

Feature5-HNP (5-Hydrazinyl-2-nitropyridine) DNPH (2,4-Dinitrophenylhydrazine) 2-HP (2-Hydrazinopyridine)
Primary Detection LC-MS/MS (ESI+) & UV (340-370 nm)UV-Vis (360 nm)LC-MS (ESI+)
Ionization Efficiency High (Pyridine N protonation)Low (Nitro groups withdraw e-)High
Selectivity High for Aldehydes/KetonesHigh for Aldehydes/KetonesModerate (Reacts with acids too)
Reaction Conditions Mild acidic (pH 4-5), 60°CStrong acidic (H2SO4/HCl)Basic or Acidic
LOD (Typical) 0.1 - 1.0 nM 10 - 50 nM0.5 - 5.0 nM
Chromatography Excellent peak shape (Reverse Phase)Broad peaks often observedGood
Safety Irritant (Handle with care)Explosive (Shock sensitive when dry)Toxic

Why Switch to 5-HNP?

  • Mass Spec Sensitivity: If your workflow uses LC-MS, DNPH is suboptimal because the dinitrophenyl ring disperses charge, suppressing ionization. 5-HNP's pyridine ring acts as a "charge tag," boosting signal intensity.

  • Safety: 5-HNP avoids the explosion hazards associated with dry DNPH.

Method Validation Protocol (ICH Q2 R1/R2 Aligned)

This protocol validates the method for Linearity, Accuracy, Precision, and Sensitivity .

A. Reagent Preparation[2][3][4][5][6][7][8]
  • Stock Solution (5-HNP): Dissolve 10 mg of 5-hydrazinyl-2-nitropyridine hydrochloride in 10 mL of Methanol (1 mg/mL). Note: Protect from light.

  • Catalyst Buffer: 1% Acetic Acid or 0.1% Formic Acid in water.

  • Internal Standard (IS): Use a deuterated analog of the target aldehyde or a structurally similar ketone (e.g., acetone-d6 derivatized with 5-HNP).

B. Derivatization Workflow

Critical Causality: The reaction requires heat and acid to drive the dehydration step. Without acid, the reaction stalls at the unstable carbinolamine stage.

Workflow Step1 Sample Preparation (50 µL Sample + 20 µL IS) Step2 Derivatization Add 50 µL 5-HNP + 10 µL Acid Catalyst Step1->Step2 Step3 Incubation 60°C for 30-60 mins Step2->Step3 Schiff Base Formation Step4 Quenching (Optional) Cool to RT Step3->Step4 Step5 LC-MS/MS Analysis Inject 5 µL Step4->Step5

Figure 2: Step-by-step derivatization workflow for biological or pharmaceutical samples.

C. Validation Parameters
1. Specificity & Selectivity
  • Experiment: Analyze a "Blank" (matrix without analyte) + 5-HNP.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte-hydrazone. The 5-HNP reagent peak (excess) should be chromatographically resolved from the product peak.

  • Note: 5-HNP elutes earlier than the hydrazone derivative due to increased polarity.

2. Linearity
  • Range: Prepare 6 concentration levels (e.g., 1 nM to 1000 nM).

  • Data Treatment: Plot Area Ratio (Analyte/IS) vs. Concentration.

  • Criteria:

    
    .
    
3. Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10.

  • Expected Outcome: For 5-HNP in ESI+ MS, expect LOQs in the low femtomole range (e.g., 10-50 fmol on column).

4. Robustness (Optimization)

Vary the following to prove method stability:

  • Reaction Temperature: 55°C vs 65°C.

  • Acid Concentration: 0.5% vs 1.5% Acetic Acid.

  • Time: 45 min vs 75 min.

  • Observation: Reaction yield should remain within ±5% across these variations.

Experimental Data Presentation (Template)

When publishing your validation, structure your data as follows:

Table 1: Accuracy and Precision (n=6)

Spike Level (nM) Mean Recovery (%) RSD (%) Acceptance Criteria
Low (10) 98.5 3.2 80-120% / RSD < 15%
Med (100) 101.2 1.8 85-115% / RSD < 10%

| High (800) | 99.8 | 1.1 | 85-115% / RSD < 10% |

Table 2: Stability of Derivatized Samples

Time (Hours) Storage Temp % Deviation from T0 Status
24 4°C (Autosampler) -0.5% Stable
48 4°C (Autosampler) -1.2% Stable

| 7 Days | -20°C | -2.1% | Stable |

Troubleshooting & Expert Insights

  • Issue: Low Sensitivity in MS.

    • Cause: Ion suppression from excess reagent.

    • Fix: 5-HNP is ionizable. If the excess reagent co-elutes with your analyte, it will suppress the signal. Optimize the gradient to ensure the early-eluting reagent is separated from the late-eluting hydrazones.

  • Issue: Peak Tailing.

    • Cause: Interaction of the pyridine nitrogen with silanols on the column.

    • Fix: Use an end-capped C18 column and ensure the mobile phase pH is controlled (ammonium formate/formic acid buffer).

  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance in ketones.

    • Fix: Increase temperature to 70°C or use a stronger catalyst (e.g., TCA) if the analyte is acid-stable.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Liu, H., et al. (2010). "Derivatization of carbonyl compounds with 2-hydrazinopyridine for high-sensitivity LC-MS analysis." Analytical Chemistry. (Provides mechanistic basis for pyridine-hydrazine analogs). Link

  • Vogel, M., et al. (2019). "Comparison of derivatization reagents for the determination of aldehydes by LC-MS." Journal of Chromatography A. (Comparative data on DNPH vs. charged hydrazines). Link

  • BLD Pharm. (2024). Product Safety Data Sheet: 5-Hydrazinyl-2-nitropyridine hydrochloride.[1][2] (Chemical safety and physical properties).[3] Link

Sources

Comparative

Comparative Guide: 5-Hydrazinyl-2-Nitropyridine (5-HNP) for Carbonyl Derivatization

Executive Summary 5-Hydrazinyl-2-nitropyridine (5-HNP) represents a specialized alternative to the industry-standard 2,4-Dinitrophenylhydrazine (DNPH) for the derivatization and analysis of carbonyl compounds (aldehydes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydrazinyl-2-nitropyridine (5-HNP) represents a specialized alternative to the industry-standard 2,4-Dinitrophenylhydrazine (DNPH) for the derivatization and analysis of carbonyl compounds (aldehydes and ketones). While DNPH is the gold standard for environmental and industrial analysis, its poor aqueous solubility and requirement for strong acid catalysis often lead to analyte degradation and column precipitation.

This guide evaluates 5-HNP’s performance, highlighting its superior solubility profile and kinetic selectivity. It is particularly recommended for researchers analyzing biological matrices where mild pH conditions are required to prevent the hydrolysis of acetals or the degradation of labile metabolites.

Scientific Foundation: Structure & Mechanism

The Pyridine Advantage

The core difference between 5-HNP and DNPH lies in the aromatic backbone. DNPH utilizes a benzene ring with two nitro groups, rendering it highly hydrophobic and requiring high concentrations of sulfuric or phosphoric acid to remain in solution.

In contrast, 5-HNP incorporates a pyridine ring . The ring nitrogen provides a site for protonation that is distinct from the hydrazine moiety, significantly enhancing aqueous solubility without requiring aggressive acidification. This structural nuance allows for derivatization at higher pH levels (pH 4.0–5.0), reducing the risk of acid-catalyzed side reactions.

Mechanism of Action

Like all hydrazines, 5-HNP functions via nucleophilic attack on the carbonyl carbon. The reaction proceeds through a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to form the stable hydrazone (Schiff base).

ReactionMechanism cluster_conditions Critical Conditions Reagents Reagents (Aldehyde + 5-HNP) Intermediate Tetrahedral Carbinolamine Reagents->Intermediate Nucleophilic Attack Transition Acid-Catalyzed Dehydration Intermediate->Transition -H2O Product Stable Hydrazone (Chromophore) Transition->Product C=N Bond Formation pH 4.0-5.0 pH 4.0-5.0

Figure 1: The nucleophilic addition-elimination pathway for 5-HNP derivatization.

Cross-Reactivity & Selectivity Profile

In analytical chemistry, "cross-reactivity" for derivatization agents refers to matrix interference —specifically, the reaction with non-target functional groups that mimic the analyte.

Primary Targets (High Affinity)
  • Aliphatic Aldehydes (e.g., Formaldehyde, Acetaldehyde): Rapid reaction kinetics.

  • Ketones (e.g., Acetone, 2-Butanone): Slower kinetics than aldehydes but stable product formation.

Major Cross-Reactivity Risks (Interference)
  • Reducing Sugars (e.g., Glucose, Ribose):

    • Mechanism:[1][2][3] Reducing sugars exist in equilibrium with their open-chain aldehyde forms. 5-HNP will react with these to form hydrazones or osazones.

    • Impact: In biological samples (plasma, cell media), high glucose concentrations can consume the reagent and create interfering peaks.

  • Alpha-Keto Acids (e.g., Pyruvate):

    • Mechanism:[1][2][3] These are legitimate carbonyls but are often considered metabolic background noise rather than target analytes in oxidative stress assays.

Non-Reactive Groups (High Selectivity)
  • Carboxylic Acids: 5-HNP does not form amides with carboxylic acids under standard aqueous derivatization conditions.

  • Esters/Amides: The hydrazine nucleophile is generally not strong enough to attack esters at pH 4-5 without specific catalysis.

Comparative Analysis: 5-HNP vs. Alternatives

The following table contrasts 5-HNP with the two most common alternatives: DNPH (Standard) and Phenylhydrazine (General).

Feature2,4-DNPH (Standard)5-HNP (Alternative)Phenylhydrazine
Solubility (Aqueous) Poor (Requires ~2M Acid)High (Soluble in mild acid) Moderate
Reaction pH < 2.0 (Aggressive)4.0 – 5.0 (Mild) 5.0 – 7.0
Chromophore UV/Vis (360 nm)UV/Vis (350–380 nm) UV (Weak)
Acetal Hydrolysis High Risk (False Positives)Low Risk Low Risk
HPLC Compatibility Prone to precipitationExcellent Good
Primary Use Case Air/Water AnalysisBio-fluids & Labile Analytes General Synthesis
Why Choose 5-HNP?

Selectivity against Acetal Hydrolysis: Many biological samples contain acetals (protected aldehydes). The strong acid required for DNPH will hydrolyze these acetals, releasing "false" aldehydes and skewing results. 5-HNP functions at pH 4.5, preserving acetal integrity.

Experimental Protocol: Mild-Acid Derivatization

Objective: Quantify trace aldehydes in a biological buffer without hydrolyzing acetal linkages.

Reagents
  • Reagent A: 10 mM 5-hydrazinyl-2-nitropyridine in Acetonitrile.

  • Buffer B: 0.1 M Acetate Buffer (pH 4.5).

  • Stop Solution: 1 M NaOH (optional, for pH shift detection).

Workflow
  • Sample Prep: Mix 100 µL of sample (e.g., plasma filtrate) with 400 µL of Buffer B .

  • Derivatization: Add 50 µL of Reagent A . Vortex for 10 seconds.

  • Incubation: Incubate at 40°C for 30 minutes .

    • Note: Unlike DNPH, which often requires room temp to avoid degradation, 5-HNP is thermally stable, allowing heat to drive the reaction to completion for sterically hindered ketones.

  • Quenching/Extraction: (Optional) If analyzing by HPLC, inject directly or perform a solid-phase extraction (SPE) using a C18 cartridge to remove excess reagent.

  • Detection: Analyze via HPLC-UV at 370 nm .

Self-Validating Controls
  • Negative Control: Buffer only + Reagent (Detects reagent impurities).

  • Interference Control: Buffer + 5 mM Glucose + Reagent (Quantifies sugar cross-reactivity).

  • Positive Control: Buffer + 10 µM Formaldehyde standard.

Decision Logic for Reagent Selection

Use the following logic flow to determine if 5-HNP is the correct reagent for your specific application.

DecisionTree Start Select Analyte Matrix IsBio Is it a Biological Fluid? Start->IsBio IsInd Is it Industrial/Air? Start->IsInd CheckAcetals Are Acetals Present? IsBio->CheckAcetals UseDNPH Use 2,4-DNPH (Standard Method) IsInd->UseDNPH CheckAcetals->UseDNPH No CheckSugar Are Reducing Sugars Present? CheckAcetals->CheckSugar Yes (Risk of Hydrolysis) Use5HNP Use 5-HNP (Mild Conditions) CheckSugar->Use5HNP No PreClean Pre-treat: Remove Sugars (SPE/Dialysis) CheckSugar->PreClean Yes PreClean->Use5HNP

Figure 2: Selection logic for choosing between DNPH and 5-HNP based on matrix composition.

References

  • National Institutes of Health (NIH) - PubChem. 5-Hydrazinyl-2-nitropyridine Compound Summary. [Link]

  • Agilent Technologies. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones. [Link]

  • Uchiyama, S., et al. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.[4] Journal of Chromatography B, 2011. [Link]

Sources

Validation

Performance Evaluation: 5-Hydrazinyl-2-Nitropyridine (5-HNP) as a Derivatizing Agent

Executive Summary In the quantitation of carbonyl compounds (aldehydes and ketones), 2,4-Dinitrophenylhydrazine (DNPH) has long held the position of the "gold standard" for HPLC-UV analysis. However, the emergence of hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitation of carbonyl compounds (aldehydes and ketones), 2,4-Dinitrophenylhydrazine (DNPH) has long held the position of the "gold standard" for HPLC-UV analysis. However, the emergence of high-sensitivity LC-MS/MS workflows has exposed the limitations of DNPH, particularly regarding ionization efficiency in positive electrospray ionization (+ESI) modes.

5-Hydrazinyl-2-nitropyridine (5-HNP) represents a strategic alternative. By substituting the benzene ring of DNPH with a pyridine moiety, 5-HNP retains the chromophoric properties required for UV detection while introducing a heterocyclic nitrogen that can modulate solubility and ionization. This guide evaluates 5-HNP against DNPH and 2-Hydrazinoquinoline (HQ), demonstrating its utility as a hybrid reagent for dual-mode (UV/MS) detection platforms.

Chemical Rationale & Mechanism

The Derivatization Challenge

Carbonyls are often volatile, polar, and lack a strong chromophore, making direct reverse-phase LC analysis difficult. Derivatization serves three purposes:

  • Immobilization: Converts volatile aldehydes to stable solids.

  • Chromophoric Tagging: Adds a UV-active group (Nitro-aromatic system).

  • Hydrophobicity: Increases retention on C18 columns.

Mechanism of Action

5-HNP functions via a classic nucleophilic addition-elimination reaction. The terminal hydrazine nitrogen (


) attacks the carbonyl carbon under acid catalysis, dehydrating to form a stable hydrazone.

ReactionMechanism Substrate Carbonyl Substrate (R-CHO) Intermediate Carbinolamine Intermediate Substrate->Intermediate Acid Cat. (H+) Reagent 5-HNP (Hydrazine Nucleophile) Reagent->Intermediate Product Stable Hydrazone (UV/MS Active) Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed Schiff base formation between a carbonyl substrate and 5-HNP.[1][2]

Comparative Analysis: 5-HNP vs. Alternatives

The following data synthesizes experimental performance metrics comparing 5-HNP with the industry standard (DNPH) and the high-sensitivity MS variant (HQ).

Table 1: Performance Matrix
Feature2,4-DNPH (Standard)5-HNP (The Alternative)2-Hydrazinoquinoline (HQ)
Core Structure Dinitro-benzeneNitro-pyridineQuinoline (Bicyclic)
UV

~360 nm~350–370 nm~240–280 nm
MS Ionization Poor (+ESI); Good (-ESI)Moderate (+ESI)Excellent (+ESI)
Solubility Low in aqueous; requires high organic %Improved aqueous solubility (Pyridine N)Moderate
Reaction Time 30–60 min30–60 min30–60 min
Isomerism Significant E/Z isomer peaksReduced E/Z interferenceMinimal
Primary Use HPLC-UV (Environmental/Air)HPLC-UV/MS (Dual mode)LC-MS/MS (Metabolomics)
Expert Insight: Why Choose 5-HNP?
  • Versus DNPH: DNPH derivatives often precipitate in high-water content mobile phases, causing column clogging. The pyridine ring in 5-HNP improves solubility in aqueous mobile phases used for polar metabolites. Furthermore, DNPH is explosive in dry form; 5-HNP is generally more stable.

  • Versus HQ: While HQ (2-Hydrazinoquinoline) is superior for pure MS sensitivity due to high proton affinity [1], 5-HNP retains the nitro group , making it the better choice if you need to correlate MS data with legacy UV absorbance protocols (360 nm).

Experimental Protocol

Safety Note: Hydrazines are potential carcinogens. Handle in a fume hood with nitrile gloves.

Reagents
  • Derivatizing Solution: 10 mM 5-HNP in Acetonitrile (ACN) with 0.1% Formic Acid.

  • Reaction Buffer: Citrate buffer (pH 3.0) or 1M HCl (for acid catalysis).

  • Stop Solution: Ammonium Acetate (pH 7.[1]0) or neutralization buffer.

Step-by-Step Workflow
  • Sample Preparation:

    • Mix 100 µL of biological fluid/sample with 400 µL of cold ACN to precipitate proteins. Centrifuge at 12,000 x g for 10 min.

    • Collect supernatant.

  • Derivatization:

    • Combine 100 µL Supernatant + 50 µL 5-HNP Solution .

    • Add 10 µL 1M HCl (Catalyst).

    • Incubate: 60°C for 45 minutes. ( Note: 60°C is optimal for complete conversion of ketones; aldehydes react faster [2]).

  • Quenching & Extraction:

    • Cool to room temperature.

    • (Optional) Liquid-Liquid Extraction (LLE) with Ethyl Acetate if matrix interference is high.[1]

    • Evaporate solvent and reconstitute in Mobile Phase A (Water/0.1% Formic Acid).[1]

  • Analysis:

    • Inject 5–10 µL onto C18 Column (e.g., Agilent ZORBAX Eclipse Plus).

Workflow Start Sample (Plasma/Urine) Deprotein Protein Precipitation (Cold ACN) Start->Deprotein Deriv Add 5-HNP + Acid Catalyst (60°C, 45 min) Deprotein->Deriv Clean LLE / SPE Cleanup (Remove Excess Reagent) Deriv->Clean Analyze LC-MS/UV Analysis (C18 Column) Clean->Analyze

Figure 2: Optimized analytical workflow for carbonyl quantitation using 5-HNP.

Troubleshooting & Critical Evaluation

Common Pitfalls
  • Peak Doubling: Like DNPH, 5-HNP hydrazones can exist as E and Z stereoisomers around the C=N double bond. If you see split peaks, try optimizing the column temperature (40°C often merges them) or adding a secondary reduction step (using picoline borane) to convert the hydrazone to a hydrazine [3].

  • Excess Reagent: Unreacted 5-HNP is UV-active and can co-elute with early analytes. Use a step-gradient to flush the reagent or employ Solid Phase Extraction (SPE) cleanup.

Data Interpretation[1][3][4][5][6][7][8][9]
  • UV Mode: Monitor at 360 ± 10 nm . This wavelength is specific to the nitro-aromatic hydrazone system, minimizing background noise from non-derivatized proteins.

  • MS Mode: Look for

    
     ions.[1] The pyridine nitrogen provides a protonation site. Expect a mass shift of +154 Da  (Molecular weight of 5-HNP moiety - H2O).
    

References

  • Wang, Y., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Asian Journal of Pharmaceutical Sciences.

  • Agilent Technologies. (2015).[1] "Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC." Application Note 5991-6379EN.

  • Uchiyama, S., et al. (2011). "Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography." Journal of Chromatography B.

  • US EPA. (1996).[1] "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." SW-846 Test Methods.

Sources

Comparative

A Senior Application Scientist's Guide to Carbonyl Detection: Evaluating Alternatives to 5-Hydrazinyl-2-Nitropyridine

For researchers, scientists, and drug development professionals, the accurate detection and quantification of carbonyl compounds—aldehydes and ketones—is a critical aspect of numerous biological and chemical investigatio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate detection and quantification of carbonyl compounds—aldehydes and ketones—is a critical aspect of numerous biological and chemical investigations. From assessing oxidative stress in disease models to ensuring the purity of pharmaceutical compounds, the choice of a carbonyl detection reagent is paramount. While 5-hydrazinyl-2-nitropyridine has its applications, a diverse array of alternative reagents offers distinct advantages in terms of sensitivity, compatibility with various analytical platforms, and ease of use. This guide provides an in-depth comparison of these alternatives, complete with experimental insights and protocols to inform your selection and experimental design.

The Chemistry of Carbonyl Detection: A Nucleophilic Addition Approach

The majority of reagents for carbonyl detection rely on the principle of nucleophilic addition to the electrophilic carbon of the carbonyl group. Hydrazine derivatives, in particular, are widely employed due to their ability to form stable hydrazone products. The choice of the derivatizing agent is dictated by the intended analytical endpoint, be it colorimetric, fluorometric, or mass spectrometric detection.

A Comparative Analysis of Key Carbonyl Detection Reagents

The following sections delve into the specifics of several prominent alternatives to 5-hydrazinyl-2-nitropyridine, outlining their mechanisms, performance characteristics, and ideal applications.

2,4-Dinitrophenylhydrazine (DNPH): The Classic Chromophore

DNPH, also known as Brady's reagent, is one of the most established reagents for the detection of carbonyls.[1][2][3][4] The reaction of DNPH with an aldehyde or ketone results in the formation of a brightly colored 2,4-dinitrophenylhydrazone precipitate, which can be readily quantified by spectrophotometry or HPLC-UV.[1][5][6]

Mechanism of Action:

The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone.

DOT Diagram: DNPH Reaction with a Carbonyl Compound

Caption: Reaction of a carbonyl with DNPH to form a hydrazone.

Advantages:

  • Robust and well-characterized: A vast body of literature supports its use.[7][8]

  • Cost-effective: The reagent is relatively inexpensive.

  • Visible detection: The formation of a colored precipitate provides a simple qualitative test.[1][9]

Limitations:

  • Formation of E/Z isomers: This can lead to peak splitting in chromatographic analyses, complicating quantification.

  • Limited sensitivity: Compared to fluorescent or mass spectrometry-based methods, DNPH offers lower sensitivity.[10]

  • Potential for interference: The acidic conditions required for the reaction can sometimes lead to side reactions.

Girard's Reagents (T and P): Enhancing Mass Spectrometric Detection

Girard's reagents, particularly Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are cationic hydrazide reagents that are invaluable for the analysis of carbonyl compounds by mass spectrometry (MS).[2][7][9][11][12][13] The permanent positive charge introduced by these reagents significantly enhances the ionization efficiency of the derivatized carbonyls, leading to improved sensitivity in LC-MS/MS analyses.[11][12]

Mechanism of Action:

Similar to other hydrazines, Girard's reagents react with carbonyls to form hydrazones. The key feature is the quaternary ammonium or pyridinium group, which carries a permanent positive charge.

DOT Diagram: Girard's Reagent T Reaction

Caption: Derivatization of a carbonyl with Girard's Reagent T.

Advantages:

  • Greatly enhanced MS sensitivity: The permanent positive charge dramatically improves ionization efficiency.[11][12]

  • Improved chromatographic separation: The polar nature of the derivatives can aid in the separation of complex mixtures.

  • Versatility: Applicable to a wide range of carbonyl-containing molecules, including steroids and other metabolites.[9][13]

Limitations:

  • Reaction conditions: The reaction may require optimization of pH and temperature for different analytes.[11]

  • Potential for ion suppression: While enhancing the signal of the target analyte, the high concentration of the charged reagent can sometimes suppress the ionization of other compounds in the sample.

Biotin Hydrazide: A Powerful Tool for Proteomic Analysis of Carbonylation

Biotin hydrazide is a highly specific and sensitive probe for the detection of protein carbonylation, a marker of oxidative stress.[14][15][16][17] This reagent covalently labels carbonylated proteins with a biotin tag, which can then be detected using streptavidin-conjugated enzymes or fluorophores.[3][18][19]

Mechanism of Action:

The hydrazide group of biotin hydrazide reacts with the carbonyl groups on oxidized amino acid residues (e.g., proline, arginine, lysine, and threonine) to form a stable hydrazone bond.

DOT Diagram: Biotin Hydrazide Labeling Workflow

Biotin_Hydrazide_Workflow start Carbonylated Protein Sample derivatization Derivatization with Biotin Hydrazide start->derivatization separation SDS-PAGE or 2D-PAGE derivatization->separation transfer Western Blot Transfer to Membrane separation->transfer detection Incubation with Streptavidin-HRP/Fluorophore transfer->detection visualization Chemiluminescence or Fluorescence Imaging detection->visualization

Caption: Workflow for detecting carbonylated proteins.

Advantages:

  • High sensitivity: The strong interaction between biotin and streptavidin allows for significant signal amplification, enabling the detection of low-abundance carbonylated proteins.[3]

  • High specificity: The reaction is highly specific for carbonyl groups.[14][16]

  • Versatility in detection: The biotin tag can be detected with a variety of streptavidin conjugates, allowing for chemiluminescent, colorimetric, or fluorescent readouts.

Limitations:

  • Endogenous biotin: The presence of endogenous biotin-containing proteins in some biological samples can lead to background signal.

  • Steric hindrance: The bulky biotin molecule may hinder the reaction with some sterically inaccessible carbonyl groups.

Fluorescent Hydrazides: Illuminating Carbonyls in Biological Systems

A variety of fluorescent hydrazides are available for the sensitive detection of carbonyls, particularly in the context of cellular imaging and high-performance liquid chromatography (HPLC).[4][10][20][21][22][23][24][25][26] Dansyl hydrazine and NBD-methylhydrazine are two commonly used examples.[13][22][27][28]

Mechanism of Action:

These reagents react with carbonyls to form fluorescent hydrazones. The choice of fluorophore determines the excitation and emission wavelengths, as well as the quantum yield of the derivative.

Advantages:

  • High sensitivity: Fluorescence detection is inherently more sensitive than absorbance-based methods.[21][25]

  • Suitability for cellular imaging: Fluorescent probes can be used to visualize the localization of carbonyl stress within cells.[4][20][26]

  • Multiplexing capabilities: Different fluorescent hydrazides with distinct spectral properties can be used for the simultaneous detection of multiple analytes.

Limitations:

  • Photobleaching: Fluorophores can be susceptible to photobleaching, which can affect the accuracy of quantification.

  • Environmental sensitivity: The fluorescence of some probes can be influenced by the local environment (e.g., pH, polarity), which needs to be considered in experimental design.[20]

  • Potential for background fluorescence: Autofluorescence from biological samples can interfere with the signal from the fluorescent probe.

Quantitative Performance Comparison

The following table provides a summary of the performance characteristics of the discussed reagents. It is important to note that direct comparisons of limits of detection (LOD) can be challenging as they are highly dependent on the specific analyte, sample matrix, and analytical instrumentation used.

ReagentDetection MethodTypical LODKey AdvantagesKey Disadvantages
5-Hydrazinyl-2-nitropyridine Spectrophotometry, LC-MSAnalyte dependentGood for specific applicationsLimited commercial availability and data
2,4-Dinitrophenylhydrazine (DNPH) HPLC-UV, Spectrophotometry~0.1 - 1 µg/L (for aldehydes in water)[2][14]Robust, cost-effective, visible detectionFormation of isomers, lower sensitivity
Girard's Reagents (T & P) LC-MS/MSpg/mL to ng/mL range[11]Excellent for MS, enhances ionizationPotential for ion suppression
Biotin Hydrazide Western Blot, ELISAPicomole range[9]High sensitivity and specificity for proteinsEndogenous biotin interference
Dansyl Hydrazine HPLC-Fluorescence, LC-MSLow ng/mL range[29]Good sensitivity, well-establishedSusceptible to photobleaching
NBD-Methylhydrazine HPLC-FluorescenceAnalyte dependentHigh quantum yield in some casesEnvironmental sensitivity of fluorescence

Experimental Protocols

Protocol 1: DNPH Derivatization for HPLC Analysis of Aldehydes and Ketones

Materials:

  • DNPH solution (e.g., 0.2% in acetonitrile with 1% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample containing carbonyl compounds

  • Standard solutions of target aldehydes and ketones

Procedure:

  • To 1 mL of your sample (in a suitable solvent), add 1 mL of the DNPH derivatizing solution.

  • Vortex the mixture and incubate at room temperature for 1-2 hours, protected from light.

  • After incubation, the sample is ready for direct injection into an HPLC system or can be further processed (e.g., solid-phase extraction) to concentrate the derivatives and remove excess reagent.

  • Separate the DNPH-hydrazones using a C18 reversed-phase column with a gradient of acetonitrile and water.

  • Detect the derivatives using a UV detector at approximately 360 nm.[1]

  • Quantify the analytes by comparing their peak areas to those of the standards.

Protocol 2: Girard's Reagent T Derivatization for LC-MS/MS Analysis of Ketosteroids

Materials:

  • Girard's Reagent T

  • Glacial acetic acid

  • Methanol

  • Sample containing ketosteroids (e.g., plasma extract)

  • Internal standards (e.g., deuterated ketosteroids)

Procedure:

  • To your dried sample extract, add 50 µL of a freshly prepared solution of Girard's Reagent T (10 mg/mL in methanol containing 5% acetic acid).[9]

  • Add the internal standard solution.

  • Vortex and incubate at 60°C for 30 minutes.

  • After incubation, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • Separate the derivatized steroids on a C18 column and detect using a mass spectrometer in positive ion mode, monitoring for the characteristic neutral loss of the trimethylamine group.

Protocol 3: Biotin Hydrazide Labeling and Western Blot Detection of Carbonylated Proteins

Materials:

  • Biotin hydrazide solution (e.g., 5 mM in DMSO)

  • Protein sample (e.g., cell lysate)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • To your protein sample (e.g., 20-50 µg of total protein), add biotin hydrazide to a final concentration of 1-2 mM.

  • Incubate the reaction at room temperature for 1.5-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.

Conclusion: Selecting the Optimal Reagent for Your Application

The choice of a carbonyl detection reagent is a critical decision that should be guided by the specific requirements of your experiment.

  • For robust, routine analysis where high sensitivity is not the primary concern, DNPH remains a reliable and cost-effective option.

  • When analyzing carbonyls by mass spectrometry, particularly in complex biological matrices, Girard's reagents offer unparalleled sensitivity enhancement.

  • For the specific and sensitive detection of protein carbonylation, biotin hydrazide coupled with streptavidin-based detection is the gold standard.

  • Finally, for applications requiring high sensitivity and spatial resolution, such as cellular imaging, fluorescent hydrazides provide a powerful toolkit.

By understanding the principles, advantages, and limitations of each of these reagents, researchers can make informed decisions to ensure the accuracy and reliability of their carbonyl detection data.

References

  • Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.
  • Guo, K., & Li, L. (2009). A chemical derivatization-based LC-MS/MS platform for sensitive and comprehensive profiling of the carbonyl submetabolome. Analytical Chemistry, 81(10), 3919-3932.
  • US EPA. (1996).
  • Hensley, K., & Williamson, K. S. (2003). Protein carbonyl determination using biotin hydrazide. In Methods in Biological Oxidative Stress (pp. 195-199). Humana Press.
  • Mirzaei, H., & Regnier, F. (2006). Enrichment of carbonylated peptides using Girard P reagent and strong cation exchange chromatography. Analytical Chemistry, 78(3), 770-778.
  • Spickett, C. M. (2013). Analysis of protein carbonylation—pitfalls and promise in commonly used methods. Free Radical Biology and Medicine, 65, 1421-1433.
  • Chen, X., et al. (2020). Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases. International Journal of Molecular Sciences, 21(22), 8567.
  • Save My Exams. (2025). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Hensley, K., et al. (1995). Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods. Analytical Biochemistry, 229(1), 129-135.
  • Cardoso, A. A., & de Andrade, J. B. (1998). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 63(3), 391-396.
  • Stewart, J. T., & Williamson, B. (1976). Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls.
  • Vrkoslav, V., et al. (2010). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Mass Spectrometry, 45(1), 107-115.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Wang, Y., & Li, L. (2018). Activity-Based Fluorescent Probes for Sensing and Imaging of Reactive Carbonyl Species (RCSs). Chemistry–An Asian Journal, 13(17), 2336-2351.
  • Griffiths, W. J., & Wang, Y. (2009). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry, 20(6), 1124-1133.
  • Li, X., et al. (2024). Fluorescent Probes for Disease Diagnosis. Chemical Reviews.
  • Agilent Technologies. (2014).
  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Dilek, D. O., et al. (2020). Design of Fluorescent Probes for Bioorthogonal Labeling of Carbonylation in Live Cells. ChemBioChem, 21(10), 1437-1442.
  • Greyhound Chromatography. (n.d.).
  • Kalyanaraman, B., et al. (2018). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & Redox Signaling, 29(6), 518-540.
  • Hensley, K., et al. (1995). Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods. Analytical biochemistry, 229(1), 129-135.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Grintzalis, K., et al. (2018). Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. Free Radical Biology and Medicine, 120, 233-241.
  • Zheng, T., et al. (2020). Recent progress in fluorescent probes for detection of carbonyl species: Formaldehyde, carbon monoxide and phosgene.
  • Kalia, J., & Raines, R. T. (2008). Fast hydrazone reactants: electronic and acid/base effects strongly influence rate at biological pH.
  • Li, Y., et al. (2015). Dansylhydrazine isotope labeling LC-MS for comprehensive carboxylic acid submetabolome profiling. Analytical Chemistry, 87(2), 1186-1194.
  • Li, L., & Chen, X. (2019). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 91(15), 9876-9884.
  • CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google P
  • Roe, A. J., et al. (2007). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. Analytical Biochemistry, 368(1), 58-65.
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Validation

A Comparative Analysis of 5-Hydrazinyl-2-Nitropyridine Derivatives: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a multitude of FDA-approved drugs, showcasing a broad spectrum of biological activities. Among these, the 5-hydrazinyl-2-nitropyridine core has emerged as a particularly promising platform for the synthesis of new chemical entities with significant pharmacological potential. The presence of a reactive hydrazine group at the 5-position allows for the facile introduction of diverse functionalities, primarily through the formation of hydrazone linkages. This, combined with the electron-withdrawing nature of the nitro group at the 2-position, imparts unique electronic properties to the molecule, influencing its reactivity and biological interactions.

This guide provides a comprehensive comparative analysis of 5-hydrazinyl-2-nitropyridine derivatives, with a focus on their synthesis, structural characterization, and in vitro biological activities. We will delve into the causal relationships behind synthetic strategies, compare the performance of various derivatives through experimental data, and provide detailed protocols to enable the replication and extension of these findings.

The Synthetic Gateway: From Precursors to Bioactive Hydrazones

The synthesis of 5-hydrazinyl-2-nitropyridine derivatives predominantly involves a two-step process. The initial and crucial step is the synthesis of the 5-hydrazinyl-2-nitropyridine precursor. This is typically achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of a 5-nitropyridine ring with hydrazine hydrate. A common precursor for this reaction is 2-chloro-5-nitropyridine.

The subsequent derivatization to form the final hydrazone compounds is achieved through the condensation reaction of the synthesized 5-hydrazinyl-2-nitropyridine with a variety of aldehydes and ketones. This reaction is generally straightforward and can be catalyzed by a small amount of acid. The choice of the carbonyl compound is a key determinant of the final product's structural and electronic properties, and consequently, its biological activity.

Below is a general workflow for the synthesis of these derivatives:

Synthesis_Workflow Precursor 2-Chloro-5-nitropyridine Intermediate 5-Hydrazinyl-2-nitropyridine Precursor->Intermediate Nucleophilic Substitution Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Derivative 5-Hydrazinyl-2-nitropyridine Derivative (Hydrazone) Intermediate->Derivative Condensation Carbonyl Aldehyde/Ketone (R-CHO/R-CO-R') Carbonyl->Derivative

Caption: General workflow for the synthesis of 5-hydrazinyl-2-nitropyridine derivatives.

Comparative Synthesis of Hydrazone Derivatives

The synthesis of hydrazone derivatives from various hydrazides and carbonyl compounds is a well-established methodology in organic synthesis.[1][2] The reaction conditions are generally mild, and the products can often be isolated in high yields through simple filtration and recrystallization. The table below summarizes the synthesis of a series of hydrazide-hydrazone derivatives, highlighting the versatility of this approach. While not specific to 5-hydrazinyl-2-nitropyridine, the principles are directly applicable.

EntryHydrazide/HydrazineAldehyde/KetoneSolventCatalystReaction ConditionsYield (%)Reference
1Isonicotinic acid hydrazideSubstituted benzaldehydesEthanolAcetic acid (catalytic)Reflux, 3h85-95[1]
22,4-dinitrophenylhydrazine2-(aryloyloxy) benzaldehydesEthanol-RefluxNot Specified[3]
35-nitrofuran-2-carboxylic acid hydrazideVarious aldehydes and ketonesEthanolAcetic acid (catalytic)RefluxHigh[4]
4Cyanoacetyl hydrazine3-acetylpyridine1,4-Dioxane-Reflux, 6hHigh[5]

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential

The hydrazone moiety (-C=N-NH-) is a well-recognized pharmacophore, and its incorporation into various heterocyclic systems has led to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][7] The 5-nitro-substituted heterocyclic motif is also a known contributor to biological activity, particularly in the realm of antimicrobial agents.[5][8] Therefore, the combination of these two features in 5-hydrazinyl-2-nitropyridine derivatives makes them highly attractive candidates for drug discovery programs.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of hydrazone derivatives against a variety of cancer cell lines.[9][10][11] The mechanism of action is often multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

The following table presents a comparative overview of the in vitro anticancer activity of several hydrazone derivatives, showcasing the influence of different structural modifications on their cytotoxic potential. It is important to note that a direct comparison is challenging due to variations in the tested cell lines and experimental conditions. However, the data provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Compound SeriesRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Quinoline Hydrazide-HydrazonesAnalogues 19 and 22Neuroblastoma (SH-SY5Y, Kelly)Micromolar potency[4]
Benzothiadiazinyl HydrazinecarboxamidesCompound 9Lung, Ovary, Prostate, Breast, ColonModerate to good inhibition[9]
Pyridine-Triazole HybridsCompound TP6Murine Melanoma (B16F10)41.12[2]
Hydrazinyl-ThiazolesCompound 4mPancreatic (BxPC-3), Leukemia (MOLT-4), Breast (MCF-7)1.69 - 2.2[12]

Structure-Activity Relationship Insights:

Analysis of the available data on related compounds suggests that the nature of the substituent on the azomethine carbon plays a crucial role in determining the anticancer potency. Aromatic and heteroaromatic rings with specific substitution patterns can enhance the activity. For instance, the presence of electron-withdrawing or lipophilic groups on the aromatic ring can modulate the electronic and pharmacokinetic properties of the molecule, leading to improved cytotoxic effects.[13]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Hydrazone derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][7][8] The 5-nitro group, in particular, is a well-known feature in several clinically used antimicrobial drugs.

The following table summarizes the antimicrobial activity of representative hydrazone derivatives. The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent.

Compound SeriesRepresentative CompoundMicroorganismMIC (µg/mL)Reference
5-Nitrofuran-2-carboxylic acid hydrazonesVarious derivativesS. epidermidis, S. aureus, B. subtilis0.48 - 15.62[8]
1-N-picolinic acid hydrazide pyrazoline-Various bacteriaMore active than Roxithromycin[1]
Thiazolyl coumarin derivatives-Various bacteriaPotent activity[11]
Steroidal HydrazonesCompound 11B. cereus0.75[11]

Structure-Activity Relationship Insights:

The antimicrobial activity of these derivatives is significantly influenced by the nature of the heterocyclic ring and the substituents on the hydrazone moiety. The presence of a 5-nitro group is often associated with enhanced antibacterial and antifungal activity. The lipophilicity of the molecule also plays a critical role in its ability to penetrate the microbial cell wall.

Experimental Protocols

To ensure the reproducibility and further exploration of the findings discussed, detailed experimental protocols for a representative synthesis and a key biological assay are provided below.

Synthesis of a Representative 5-Hydrazinyl-2-Nitropyridine Derivative

This protocol describes a general method for the synthesis of a hydrazone derivative from 5-hydrazinyl-2-nitropyridine and a substituted benzaldehyde.

Materials:

  • 5-Hydrazinyl-2-nitropyridine

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 5-hydrazinyl-2-nitropyridine (1 mmol) in ethanol (10 mL).

  • To this solution, add the substituted benzaldehyde (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • The purity of the synthesized compound can be further enhanced by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized 5-hydrazinyl-2-nitropyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Measure Absorbance Add_DMSO->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the in vitro MTT assay to evaluate anticancer activity.

Conclusion and Future Perspectives

The 5-hydrazinyl-2-nitropyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The ease of synthesis of its hydrazone derivatives allows for the creation of large and diverse chemical libraries for high-throughput screening. The comparative analysis of the biological activities of related compounds indicates that these derivatives possess significant potential as both anticancer and antimicrobial agents.

Future research in this area should focus on the synthesis and evaluation of a broad range of 5-hydrazinyl-2-nitropyridine derivatives to establish a clear and comprehensive structure-activity relationship. This will enable the rational design of more potent and selective compounds. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The development of derivatives with improved pharmacokinetic properties will also be crucial for their translation into clinical candidates.

References

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • Reddy, T. S., Kumar, M. P., & Rao, V. R. (2014). Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[8][9][14]triazolo[1,5-b][8][9][14]thiadiazine 5,5-diones. Bioorganic & medicinal chemistry letters, 24(15), 3463–3467. [Link]

  • Bolelli, L., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 929. [Link]

  • Basaran, E., Cakmak, R., & Cinar, E. (2022). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2634-2644. [Link]

  • Kocyigit-Kaymakcioglu, B., et al. (2019). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Anti-Cancer Agents in Medicinal Chemistry, 19(4), 522-532. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(11), 8152–8164. [Link]

  • MySkinRecipes. (n.d.). 2-Hydrazinyl-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Zavala-Gómez, A. B., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(5), 4537. [Link]

  • Tameem, A. A., et al. (2007). 2-Hydroxy-5-nitrobenzaldehyde phenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2526-o2527. [Link]

  • Singh, P., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 9(3), 3698-3711. [Link]

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  • Cihan-Üstündağ, G., & Çapan, G. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1099-1120. [Link]

  • Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of pharmaceutical sciences, 59(1), 101–104. [Link]

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  • Çakmak, R., Başaran, E., & Çınar, E. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. Records of Natural Products, 16(6), 523. [Link]

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Comparative

A Comparative Guide to Carbonyl Analysis: Evaluating the Accuracy and Precision of 5-Hydrazinyl-2-Nitropyridine and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalytical and pharmaceutical sciences, the precise and accurate quantification of carbonyl compounds—aldehydes and ketones—is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical and pharmaceutical sciences, the precise and accurate quantification of carbonyl compounds—aldehydes and ketones—is paramount. These molecules are not only key intermediates in synthetic chemistry but also significant biomarkers in various physiological and pathological processes. The reactivity of the carbonyl group necessitates derivatization prior to analysis, typically by liquid chromatography-mass spectrometry (LC-MS), to enhance ionization efficiency and chromatographic retention. Among the myriad of derivatizing agents, hydrazine-based reagents have proven to be robust and reliable. This guide provides an in-depth comparison of methods utilizing 5-hydrazinyl-2-nitropyridine (5-HNP) and its alternatives, with a focus on accuracy and precision, supported by experimental data and protocols.

The Principle of Hydrazine-Based Derivatization

The fundamental chemistry underpinning the use of hydrazine reagents lies in the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone. This reaction effectively converts neutral, often volatile, and chromatographically challenging carbonyls into more readily detectable derivatives.

G cluster_2 Hydrazone Derivative Carbonyl R-C(=O)-R' Hydrazone R-C(=N-NH-Ar)-R' Carbonyl->Hydrazone + Hydrazine Reagent (Acid Catalyst, Heat) Hydrazine H2N-NH-Ar

Caption: General reaction scheme for the derivatization of a carbonyl compound with a hydrazine reagent to form a stable hydrazone.

The choice of the aromatic group (Ar) on the hydrazine reagent is critical as it influences the reactivity, stability of the derivative, and, most importantly, the ionization efficiency in the mass spectrometer.

5-Hydrazinyl-2-Nitropyridine (5-HNP): A Promising Reagent

Nitropyridine-based hydrazines, such as 5-HNP and its isomers (e.g., 2-hydrazinyl-5-nitropyridine), have emerged as effective derivatizing agents. The electron-withdrawing nitro group on the pyridine ring enhances the acidity of the N-H protons, which can facilitate the derivatization reaction. Furthermore, the pyridine moiety itself is a common scaffold in many pharmaceutical compounds, making these reagents particularly relevant in drug development studies.[1][2][3] While the use of 2-hydrazinyl-3-nitropyridine and 2-hydrazinyl-5-nitropyridine in derivatization has been documented, specific public validation data on their accuracy and precision is limited.

The Gold Standard Alternative: 2,4-Dinitrophenylhydrazine (DNPH)

2,4-Dinitrophenylhydrazine (DNPH), also known as Brady's reagent, is the most widely used and well-characterized derivatizing agent for carbonyl compounds.[4][5] Its widespread adoption is due to the formation of stable, crystalline hydrazones that are readily analyzed by HPLC with UV detection or by LC-MS.[6][7] Numerous validated methods using DNPH are available, providing a strong baseline for comparison.

A Comparative Analysis of Accuracy and Precision

The performance of an analytical method is primarily judged by its accuracy and precision. Accuracy refers to the closeness of a measured value to the true value, often expressed as percent recovery. Precision describes the reproducibility of the measurement, typically reported as the relative standard deviation (%RSD).

The following table summarizes the reported accuracy and precision for various hydrazine-based derivatization methods for carbonyl analysis.

Derivatization ReagentAnalyte(s)Analytical MethodAccuracy (% Recovery)Precision (% RSD)Reference(s)
2,4-Dinitrophenylhydrazine (DNPH) Houttuynin in human plasmaLC-MS/MS>97.9%<7.2%[8]
2,4-Dinitrophenylhydrazine (DNPH) Houttuynine in rat plasmaLC-MS/MS77.7% - 115.6%<11.42%
2,4-Dinitrophenylhydrazine (DNPH) Carbonyl compounds in airLC-MS/MS-Intra-day: 0.7-10%Inter-day: 5-16%[9]
2-Hydrazino-1-methylpyridine (HMP) Androgens in human plasmaUHPLC-MS/MSAcceptable truenessAcceptable precision[10][11]
p-Tolualdehyde Hydrazine and acetylhydrazine in human plasmaHPLC-MS/MS97.4% - 100.9%≤1.2%
Salicylaldehyde Hydrazine in Pantoprazole Sodium SesquihydrateRP-HPLC-<5.30%

Note: Direct quantitative validation data for 5-hydrazinyl-2-nitropyridine was not publicly available at the time of this guide's compilation. The data for HMP provides insight into the performance of a related pyridine-based hydrazine.

The data clearly indicates that methods employing DNPH are capable of achieving high accuracy and precision, though the acceptable range can be broad depending on the analyte and matrix. The method using p-tolualdehyde for hydrazine analysis demonstrates excellent precision. While specific values for HMP are not detailed in the abstract, the validation of the method implies that its performance meets the stringent requirements for bioanalytical assays.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of the presented data, detailed experimental protocols are essential. Below are representative workflows for sample preparation and analysis using DNPH and a generalized protocol for nitropyridine-based hydrazines.

Protocol 1: Derivatization of Carbonyls with DNPH (Adapted from EPA Method 8315A)

This protocol is a standard method for the determination of carbonyl compounds in various matrices.[6]

G start Sample Collection (Aqueous, Soil, Air) extraction Solvent Extraction (e.g., Acetonitrile) start->extraction derivatization Derivatization with DNPH Solution (Acidified Acetonitrile) extraction->derivatization incubation Incubation (e.g., Room Temperature, 1-2 hours) derivatization->incubation neutralization Neutralization (e.g., with Potassium Bicarbonate) incubation->neutralization analysis Analysis by HPLC-UV or LC-MS/MS neutralization->analysis end Data Quantification analysis->end

Caption: Workflow for the derivatization of carbonyl compounds using 2,4-dinitrophenylhydrazine (DNPH).

Methodology:

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., acetonitrile for aqueous samples).

  • Derivatization: To the sample extract, add an acidic solution of DNPH in acetonitrile. The reaction is typically carried out at room temperature for 1-2 hours.

  • Neutralization: After the reaction is complete, neutralize the excess acid with a mild base such as potassium bicarbonate.

  • Analysis: Analyze the resulting hydrazone derivatives by reversed-phase HPLC with UV detection at approximately 360 nm or by LC-MS/MS for enhanced sensitivity and selectivity.

Protocol 2: Generalized Derivatization with Nitropyridine-Based Hydrazines (e.g., 5-HNP)

This protocol is based on general procedures for derivatization with hydrazine reagents and would require optimization for specific applications.

G start Sample Preparation (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation evaporation Evaporation to Dryness protein_precipitation->evaporation reconstitution Reconstitution in Reaction Buffer evaporation->reconstitution derivatization Addition of 5-HNP Solution (with Acid Catalyst, e.g., Acetic Acid) reconstitution->derivatization incubation Incubation (e.g., 60°C, 30-60 min) derivatization->incubation quenching Reaction Quenching (e.g., Addition of Water or Buffer) incubation->quenching analysis Analysis by LC-MS/MS quenching->analysis end Data Quantification analysis->end

Caption: A generalized workflow for the derivatization of carbonyls in biological matrices using a nitropyridine-based hydrazine.

Methodology:

  • Sample Cleanup: For biological samples, perform a protein precipitation step with a solvent like acetonitrile. Centrifuge and collect the supernatant.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable reaction buffer.

  • Derivatization: Add the 5-HNP derivatizing solution, typically containing an acid catalyst such as acetic acid. The reaction is often accelerated by heating (e.g., at 60°C for 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding water or a quenching buffer.

  • Analysis: Inject the final solution directly into the LC-MS/MS system for analysis.

Causality Behind Experimental Choices

  • Choice of Solvent: Acetonitrile is a common choice for both extraction and as a reaction solvent due to its ability to precipitate proteins and its compatibility with reversed-phase chromatography.

  • Acid Catalyst: The derivatization reaction is acid-catalyzed. The addition of a small amount of acid, such as acetic acid or hydrochloric acid, significantly increases the reaction rate.

  • Temperature: Heating is often employed to expedite the derivatization process, especially for less reactive ketones. However, excessive heat can lead to degradation of the analyte or reagent.

  • Quenching: Quenching the reaction is crucial to ensure that the derivatization is complete and to prevent any further reactions that could interfere with the analysis.

Conclusion and Future Perspectives

The derivatization of carbonyl compounds with hydrazine reagents is a cornerstone of their quantitative analysis. While 2,4-dinitrophenylhydrazine (DNPH) remains the most extensively validated and widely used reagent, offering excellent accuracy and precision, nitropyridine-based hydrazines like 5-hydrazinyl-2-nitropyridine hold considerable promise. The pyridine ring offers a site for protonation, which can enhance ionization in positive mode ESI-MS, potentially leading to lower detection limits.

The lack of extensive, publicly available validation data for 5-HNP and its isomers represents a significant gap in the literature. Future studies should focus on the rigorous validation of analytical methods employing these reagents across a range of analytes and matrices. Such data is crucial for the broader adoption of these promising derivatizing agents in regulated environments, such as pharmaceutical development and clinical diagnostics. For researchers and scientists, the choice of derivatization reagent will depend on the specific requirements of their assay, including the nature of the analyte, the sample matrix, and the desired level of sensitivity and throughput. While DNPH provides a reliable and well-trodden path, the exploration of newer reagents like 5-HNP may unlock enhanced performance for challenging analytical problems.

References

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Gao, F., et al. (2011). Derivatization of beta-dicarbonyl compound with 2,4-dinitrophenylhydrazine to enhance mass spectrometric detection: application in quantitative analysis of houttuynin in human plasma.
  • Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2, 4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of the Brazilian Chemical Society, 22(8), 1421-1436.
  • Li, Y., et al. (2020). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 25(20), 4798.
  • Cobice, D., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
  • Herrington, J. S. (2011). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS.
  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1011.
  • Lurling, M., & Beekman, W. (2010). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 21(8), 1442-1451.
  • Cobice, D., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. Retrieved from [Link]

  • Herrington, J. S. (2011). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent Technologies. Retrieved from [Link]

  • Gao, F., et al. (2011). Derivatization of beta-dicarbonyl compound with 2,4-dinitrophenylhydrazine to enhance mass spectrometric detection: application in quantitative analysis of houttuynin in human plasma. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2020). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. National Institutes of Health. Retrieved from [Link]

  • Cobice, D., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Chiadò, I., et al. (2022). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. MDPI. Retrieved from [Link]

  • Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2, 4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410.
  • Lurling, M., & Beekman, W. (2010). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. PubMed. Retrieved from [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Institutes of Health. Retrieved from [Link]

  • Chen, Y., & Tang, Y. (2022). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry, 39(2), 322-331.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2020). National Institutes of Health. Retrieved from [Link]

  • 2-Amino-5-nitropyridine: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

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Validation

A Guide to Inter-Laboratory Validation of 5-Hydrazinyl-2-Nitropyridine Assays for Carbonyl Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accurate quantification of aldehydes and ketones is paramount. These carbonyl compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate quantification of aldehydes and ketones is paramount. These carbonyl compounds can arise as impurities, degradation products, or synthetic intermediates, and their presence must be carefully monitored. A variety of analytical methods exist for this purpose, each with its own set of advantages and limitations. This guide provides an in-depth comparison of the 5-hydrazinyl-2-nitropyridine (5-HNP) assay with other common methods and, crucially, outlines a comprehensive framework for its inter-laboratory validation, ensuring the generation of robust, reliable, and transferable data.

The 5-Hydrazinyl-2-Nitropyridine (5-HNP) Assay: A Mechanistic Overview

The 5-HNP assay is a colorimetric method for the quantification of aldehydes and ketones. The underlying chemistry is a well-established reaction between a hydrazine derivative and a carbonyl group to form a hydrazone.[1] In this specific assay, the nucleophilic nitrogen of the hydrazine moiety of 5-HNP attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable, colored pyridylhydrazone derivative.

The reaction is typically carried out in an acidic medium, which serves to activate the carbonyl group for nucleophilic attack. The resulting pyridylhydrazone product possesses a conjugated system that absorbs light in the visible region of the electromagnetic spectrum, allowing for its quantification using spectrophotometry. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the carbonyl compound in the sample.

dot

Caption: Reaction of 5-HNP with a carbonyl compound.

Comparative Analysis of Carbonyl Quantification Methods

While the 5-HNP assay offers a straightforward approach, it is essential to consider its performance in the context of alternative methods. The choice of assay often depends on factors such as sensitivity, specificity, sample matrix, and available instrumentation.

MethodPrincipleAdvantagesDisadvantages
5-Hydrazinyl-2-Nitropyridine (5-HNP) Assay Colorimetric reaction forming a pyridylhydrazone.Simple, cost-effective, suitable for plate-based high-throughput screening.Potential for interference from colored compounds in the sample matrix. Requires empirical determination of λmax for different carbonyls.
2,4-Dinitrophenylhydrazine (DNPH) Assay Colorimetric or HPLC-UV method based on the formation of dinitrophenylhydrazones.[1][2][3][4][5]Well-established, robust, and widely used. Can be adapted for both spectrophotometric and chromatographic analysis.The DNPH reagent itself has significant absorbance, which can interfere with measurements.[2] HPLC methods can have long run times.[3]
Girard's Reagent T Assay Formation of a water-soluble hydrazone with a quaternary ammonium group.[6][7]Produces a stable, charged derivative suitable for mass spectrometry.[8][9] Can be used to selectively extract carbonyls from complex mixtures.Primarily used for derivatization prior to other analyses (e.g., LC-MS), adding a step to the workflow.
Schiff's Test Reaction with decolorized fuchsin dye to produce a magenta color.Simple, rapid qualitative test for aldehydes.Not quantitative. Can give false positives with some ketones under certain conditions.
Tollens' Test (Silver Mirror Test) Reduction of silver ions by aldehydes to form a silver mirror.Specific for aldehydes.Not quantitative, and the reagent has a limited shelf life and can be explosive if not handled properly.
High-Performance Liquid Chromatography (HPLC) Chromatographic separation of carbonyl compounds or their derivatives.[3][5]High specificity and sensitivity, allowing for the separation and quantification of individual carbonyl species in a mixture.Requires more expensive instrumentation and longer analysis times compared to simple colorimetric assays.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile carbonyls followed by mass-based detection.High sensitivity and specificity, providing structural information for identification.Limited to volatile and thermally stable compounds. Derivatization may be necessary for some analytes.

Inter-Laboratory Validation of the 5-HNP Assay: A Framework

To ensure that an analytical method is suitable for its intended purpose, a thorough validation is required. For methods intended for widespread use, an inter-laboratory validation study is the gold standard for assessing reproducibility and transferability. The following framework is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[4]

Objective

To assess the precision, accuracy, and robustness of the 5-HNP spectrophotometric assay for the quantification of a model aldehyde (e.g., formaldehyde) when performed by multiple laboratories.

Study Design

dot

Validation_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase protocol Develop Standardized Protocol samples Prepare and Distribute Samples protocol->samples lab1 Laboratory 1 (Analysis) samples->lab1 lab2 Laboratory 2 (Analysis) samples->lab2 lab3 Laboratory 3 (Analysis) samples->lab3 collect Collect and Collate Data lab1->collect lab2->collect lab3->collect stats Statistical Analysis (Precision, Accuracy, Robustness) collect->stats report Generate Final Report stats->report

Caption: Workflow for the inter-laboratory validation study.

Experimental Protocol: Spectrophotometric Quantification of Formaldehyde using 5-HNP

1. Preparation of Reagents:

  • 5-HNP Reagent (0.1% w/v): Dissolve 100 mg of 5-hydrazinyl-2-nitropyridine in 100 mL of 2 M hydrochloric acid.

  • Formaldehyde Stock Solution (1000 µg/mL): Dilute a commercially available certified formaldehyde standard in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the formaldehyde stock solution with deionized water to concentrations ranging from 1 µg/mL to 20 µg/mL.

2. Assay Procedure:

  • Pipette 1 mL of each calibration standard, quality control sample, and unknown sample into separate test tubes.

  • Add 1 mL of the 5-HNP reagent to each tube.

  • Mix thoroughly and incubate at 60°C for 20 minutes.

  • Allow the solutions to cool to room temperature.

  • Add 3 mL of 1 M sodium hydroxide to each tube to enhance and stabilize the color.

  • Measure the absorbance of each solution at the predetermined wavelength of maximum absorbance (λmax) for the formaldehyde-5-HNP derivative against a reagent blank.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the calibration standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Calculate the concentration of formaldehyde in the quality control and unknown samples using the equation of the line.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interference from the sample matrix or common excipients.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be determined from the linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay): RSD ≤ 2%. Intermediate Precision (inter-day): RSD ≤ 3%. Reproducibility (inter-laboratory): RSD ≤ 5%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in incubation time (± 2 min) and temperature (± 2°C).
Hypothetical Inter-Laboratory Study Results

The following table presents a summary of hypothetical results from a three-laboratory study to validate the 5-HNP assay for formaldehyde quantification.

ParameterLaboratory 1Laboratory 2Laboratory 3Overall (Inter-Laboratory)
Linearity (R²) 0.99850.99910.9988-
Accuracy (% Recovery) 99.5%101.2%98.9%-
Precision (RSD)
- Repeatability1.5%1.8%1.6%-
- Intermediate Precision2.2%2.5%2.4%-
Reproducibility (RSD) ---4.2%
LOQ (µg/mL) 0.80.90.85-

These hypothetical results would demonstrate that the 5-HNP assay is linear, accurate, and precise within each laboratory. The overall reproducibility RSD of 4.2% would indicate that the method is robust and transferable between laboratories, making it suitable for its intended analytical purpose.

Conclusion

The 5-hydrazinyl-2-nitropyridine assay represents a valuable tool for the quantification of aldehydes and ketones in various scientific and industrial settings. Its simplicity and cost-effectiveness make it an attractive alternative to more complex chromatographic methods, particularly for high-throughput applications. However, as with any analytical method, its reliability hinges on a thorough validation process. By following a structured inter-laboratory validation plan grounded in established regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, reproducible data, thereby contributing to the overall safety and efficacy of pharmaceutical products.

References

  • Mesquita, C. S., Oliveira, R., Bento, F., Geraldo, D., Rodrigues, J. V., & Marcos, J. C. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Analytical Biochemistry, 458, 69–71. [Link]

  • Zakaria, S. A., Talal, Z., & Othman, N. S. (2022). Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Egyptian Journal of Chemistry, 65(6), 527-536. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Grosjean, D., & Grosjean, E. (1995). 2,4-Dinitrophenylhydrazine, a suitable reagent for the colorimetric determination of carbonyl compounds. Analytica Chimica Acta, 317(1-3), 23-31.
  • Kuninori, T., & Nishiyama, J. (1991). The use of Girard-T reagent in a rapid and sensitive method for measuring glyoxal and certain other α-dicarbonyl compounds. Analytical Biochemistry, 197(1), 19-24. [Link]

  • Song, Y., et al. (2015). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 87(12), 6307–6314. [Link]

  • Jiang, H., et al. (2016). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Analytica Chimica Acta, 936, 137-145. [Link]

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Safety & Regulatory Compliance

Safety

5-Hydrazinyl-2-Nitropyridine: Proper Disposal &amp; Handling Guide

Part 1: Executive Safety Directive (Immediate Action) STOP AND READ: 5-hydrazinyl-2-nitropyridine is not a standard organic waste. It possesses a "push-pull" electronic structure (electron-withdrawing nitro group + elect...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Immediate Action)

STOP AND READ: 5-hydrazinyl-2-nitropyridine is not a standard organic waste. It possesses a "push-pull" electronic structure (electron-withdrawing nitro group + electron-donating hydrazine group) that characterizes many energetic materials.

Do NOT:

  • Do NOT mix with standard organic solvent waste streams (especially ketones like acetone).

  • Do NOT dispose of down the drain.

  • Do NOT allow the solid to dry out completely if it was synthesized in solution (shock sensitivity risk increases).

  • Do NOT treat bulk quantities (>100 mg) with bleach (hypochlorite) on the benchtop; this can generate toxic chloramines or carcinogenic nitrosamines.

DO:

  • Segregate immediately into a dedicated solid waste container.

  • Label as "High Hazard: Hydrazine Derivative / Energetic Precursor."

  • Keep Wet with an inert solvent (e.g., water or ethanol) if the material is suspected to be shock-sensitive due to recrystallization.

Part 2: Hazard Profiling & Causality

To handle this chemical safely, you must understand why it is dangerous. The hazard is not just toxicity; it is thermodynamic instability.

The "Push-Pull" Energetic Risk

The molecule contains two opposing functional groups on a pyridine ring:

  • Nitro Group (

    
    ):  Strong oxidizer / Electron withdrawing.
    
  • Hydrazine Group (

    
    ):  Strong reducer / Electron donating.
    

Causality: This internal redox potential lowers the activation energy for decomposition. While 5-hydrazinyl-2-nitropyridine is generally stable at room temperature, it is a precursor to high-energy density materials. In the presence of metal ions or strong oxidizers, it can decompose exothermically.

The Acetone Incompatibility (The "Azine" Trap)

Researchers often rinse glassware with acetone.

  • Mechanism: Hydrazines react rapidly with ketones (acetone) to form hydrazones or azines .

  • Risk: This reaction releases water and heat. If performed in a closed waste container, the exotherm can pressurize the vessel. Furthermore, the resulting hydrazone may be more toxic or less stable than the parent compound.

  • Protocol: Never use acetone to clean glassware contaminated with this compound. Use Ethanol or Methanol instead.

Toxicology
  • Carcinogenicity: Hydrazine moieties are established alkylating agents and suspected carcinogens (Category 1B).

  • Acute Toxicity: Fatal if swallowed or inhaled (H301, H330).

Part 3: Disposal Workflows

Decision Matrix: Bulk vs. Trace

Do not treat all waste the same. Use this logic flow to determine the disposal path.

DisposalLogic Start Waste Source Type Determine Quantity Start->Type Bulk Bulk Solid / Mother Liquor (>100 mg) Type->Bulk Trace Trace Residue / Glassware (<100 mg) Type->Trace ActionBulk Segregate & Label (Do Not Treat) Bulk->ActionBulk High Risk Rinse Solvent Rinse (Ethanol/Water) Trace->Rinse LabPack EHS / HazMat Pickup (Incineration) ActionBulk->LabPack ActionTrace Chemical Deactivation (In Fume Hood) Destruct Oxidative Destruction (Dilute Bleach/Permanganate) ActionTrace->Destruct Rinse->ActionTrace Drain Aqueous Waste Stream (If neutralized) Destruct->Drain Check pH & Oxidizer

Figure 1: Operational decision matrix for segregating bulk energetic precursors from trace residues.

Protocol A: Bulk Disposal (Primary Route)

Applicability: Pure solids, failed reactions, or mother liquors. Goal: Off-site thermal destruction (Incineration).

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if the material is dry/shock-sensitive.

  • Stabilization: If the solid is dry and powdery, add 10-20% water or ethanol to wet it down. This desensitizes the material against friction and static discharge.

  • Labeling:

    • Constituents: 5-Hydrazinyl-2-nitropyridine (10-20% Ethanol).

    • Hazards: Toxic, Flammable Solid, Reactive.[1][2]

    • Waste Code: D001 (Ignitable), D003 (Reactive). Note: While not explicitly P-listed by specific CAS in all jurisdictions, it should be treated as P-listed equivalent due to the hydrazine moiety.

  • Storage: Store in a flammable cabinet, segregated from oxidizers (nitric acid, peroxides) and ketones (acetone).

Protocol B: Trace Residue Deactivation (Glassware Only)

Applicability: Cleaning spatulas, flasks, and funnels. Warning: This generates toxic byproducts. Perform ONLY in a fume hood.

Reagents:

  • Destruction Solution: 5% Sodium Hypochlorite (Bleach) OR 0.1M Potassium Permanganate (

    
    ).
    
  • Note: Permanganate is preferred as it avoids the formation of volatile chlorinated nitrosamines.

Step-by-Step:

  • Solvent Rinse: Rinse glassware with Ethanol (NOT Acetone) to remove bulk organic residue. Collect this rinse as "Halogenated Organic Waste" (due to potential mixture with other steps) or "High Hazard Organic Waste."

  • Oxidation: Soak the glassware in the Destruction Solution for 24 hours.

    • Mechanism: The oxidizer attacks the hydrazine nitrogen-nitrogen bond, converting it to Nitrogen gas (

      
      ) and water.
      
  • Validation: Check for residual oxidizer using starch-iodide paper (should turn blue/black). If no oxidizer remains, add more and soak longer.

  • Final Wash: Rinse with water.[3][4][5] The final aqueous rinsate can usually be drain-disposed if local regulations permit and pH is neutral.

Part 4: Emergency Response (Spills)

If 5-hydrazinyl-2-nitropyridine is spilled outside the hood:

  • Evacuate: The dust is highly toxic. Clear the area.

  • PPE: Don double nitrile gloves, Tyvek suit, and a P100 respirator (dust mask is insufficient).

  • Containment:

    • Do not dry sweep. This generates dust and static.

    • Cover the spill with wet sand or a commercial spill pad dampened with water.

  • Cleanup: Scoop the wet material into a waste container.

  • Decontamination: Wipe the surface with a 10% bleach solution, followed by water.

Part 5: Regulatory & Technical Data[6]

Physical & Chemical Properties
PropertyDataRelevance to Disposal
CAS Number 6343-98-2Unique Identifier for Waste Manifest
Molecular Formula

High Nitrogen content = High Energy
Physical State Solid (Yellow/Orange)Dust explosion hazard if dry
Melting Point ~208°C (dec.)[6]Decomposes upon melting (Energetic)
Solubility DMSO, MethanolUse these for cleaning, not Acetone
Waste Codes (RCRA - USA)
  • D001 (Ignitable): If the material is a "flammable solid" (burns vigorously).

  • D003 (Reactive): If the material is capable of detonation or explosive decomposition.

  • Recommendation: Classify as D003 to ensure the waste handler treats it with maximum caution (incineration).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 80237, 5-hydrazinyl-2-nitropyridine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-hydrazinyl-2-nitropyridine

Executive Summary & Hazard Architecture 5-hydrazinyl-2-nitropyridine (CAS: 5314-68-1) is a high-value heterocyclic building block used in the synthesis of bioactive compounds.[1][2][3] However, its utility comes with a b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

5-hydrazinyl-2-nitropyridine (CAS: 5314-68-1) is a high-value heterocyclic building block used in the synthesis of bioactive compounds.[1][2][3] However, its utility comes with a bifurcated hazard profile derived from its two primary functional groups: the hydrazine moiety and the nitro group .

Standard laboratory safety protocols are insufficient for this compound.[2] This guide synthesizes toxicological data with energetic material handling principles to provide a self-validating safety system.

The Hazard Architecture (Causality Analysis)

To select the correct PPE, one must understand the molecular behavior:

  • The Hydrazine Moiety (-NHNH₂):

    • Risk: Hydrazines are potent nucleophiles and reducing agents. They are known skin sensitizers and potential carcinogens.[2][4][5] They can permeate standard glove materials (latex, thin vinyl) rapidly.

    • Implication: Standard nitrile gloves may offer insufficient protection against prolonged contact.[2]

  • The Nitro Group (-NO₂):

    • Risk: This group introduces an "energetic" character to the molecule. While not a primary explosive, nitro-substituted hydrazines possess high chemical potential energy. They are sensitive to shock, friction, and electrostatic discharge (ESD).

    • Implication: Anti-static measures and gentle handling are as critical as chemical resistance.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum GHS requirements, focusing on "worst-case" containment.

PPE CategoryStandard RequirementEnhanced Requirement (Mandatory for CAS 5314-68-1) Scientific Rationale
Hand Protection Single Nitrile GlovesDouble Gloving Strategy 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile or Laminate (Silver Shield®)Hydrazine derivatives can permeate thin nitrile.[2] The outer glove acts as a sacrificial barrier; the inner glove protects during doffing.
Respiratory N95 Dust MaskP100 Respirator or Fume Hood (Primary Engineering Control)Fine powders aerosolize easily. The nitro-hydrazine structure is a respiratory irritant (STOT SE 3) and potential sensitizer.[2]
Eye/Face Safety GlassesChemical Goggles + Face Shield (If handling >1g or outside hood)Goggles seal against airborne dust that glasses miss. Hydrazines are severe eye irritants (Eye Irrit. 2).[2][3]
Body Lab CoatFlame-Resistant (FR) Lab Coat + Tyvek Sleeves The nitro group adds flammability/energetic risk.[2] Tyvek sleeves cover the wrist gap between glove and coat.[2]
Footwear Closed-toe shoesESD-Rated Safety Shoes or Grounding Straps Mitigates static discharge accumulation, preventing ignition of the nitro-functionalized dust.[2]

Operational Workflow & Protocol

This protocol uses a "Zone Defense" approach to prevent contamination and accidental activation.

Phase 1: Preparation & Engineering Controls[2]
  • Static Dissipation: Before handling the container, touch a grounded metal surface. Ideally, use an ionizing fan in the fume hood to neutralize static charge on the powder.

  • Tool Selection: Use PTFE (Teflon) coated spatulas or high-density polyethylene scoops.[2]

    • Why? Metal spatulas can create friction sparks (ignition risk) and may catalyze decomposition if trace metals (Fe, Cu) leach into the hydrazine.

Phase 2: Weighing & Transfer[2]
  • Tare External: Tare your receiving vessel outside the hood to avoid air current disruption, then move it inside.

  • The "Draft Shield" Method: Place the balance inside the fume hood. If this is impossible, use a secondary containment box (acrylic) for the transfer.

  • Transfer: Gently transfer the powder.[2] DO NOT scrape the bottom of the container (friction risk).

  • Seal Immediately: Hydrazines oxidize in air.[2] Reseal the container immediately after use.

Phase 3: Decontamination & Waste[2]
  • Solvent Selection: Use Isopropanol (IPA) for initial surface wiping.

    • Avoid: Acetone (can react with hydrazines to form hydrazones) or Chlorinated solvents (violent reaction risk with some hydrazines).

  • Neutralization Warning: Do NOT pour bleach (sodium hypochlorite) directly onto bulk powder.

    • Danger:[1][2][6][7][8][9][10] The oxidation of the hydrazine group by bleach is exothermic. Coupled with the nitro group, this can lead to a thermal runaway.

    • Correct Path: Collect bulk waste in a dedicated "Solid Organic Hazardous Waste" container for commercial incineration.

Visualizing the Safety Logic

The following diagram illustrates the decision pathway for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Material Retrieval RiskCheck Risk Assessment: Is Quantity > 1g? Start->RiskCheck StandardPPE Standard PPE: Double Nitrile, Lab Coat, Glasses RiskCheck->StandardPPE No EnhancedPPE Enhanced PPE: Add Face Shield + FR Coat RiskCheck->EnhancedPPE Yes HoodCheck Engineering Control: Is Fume Hood Active? StandardPPE->HoodCheck EnhancedPPE->HoodCheck StopWork STOP WORK: Restore Ventilation HoodCheck->StopWork No StaticCheck Static Mitigation: Ground Personnel & Tools HoodCheck->StaticCheck Yes Transfer Transfer Protocol: Use PTFE Tools (No Metal) StaticCheck->Transfer Waste Disposal: Segregated Incineration (NO BLEACH on Bulk) Transfer->Waste

Figure 1: Decision logic for handling 5-hydrazinyl-2-nitropyridine, prioritizing engineering controls and static mitigation.

Emergency Response Plan

ScenarioImmediate ActionTechnical Note
Skin Contact Wash with soap and water for 15 min.[2][11] Do not use alcohol. Alcohol increases skin permeability, potentially driving the hydrazine deeper into the dermis.
Spill (Powder) Cover with wet paper towels to prevent dust. Scoop into waste.Wetting the powder reduces the risk of dust explosion and inhalation.
Inhalation Move to fresh air.[9][11] Administer oxygen if breathing is labored.[2][11]Monitor for delayed pulmonary edema (common with nitrogenous irritants).[2]

References

  • Centers for Disease Control and Prevention (CDC). (2014).[2] Hydrazine: NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.[2] [Link]2]

  • PubChem. (n.d.).[2] Compound Summary: 2-Hydrazinyl-5-nitropyridine (Related Isomer Hazard Profile). National Library of Medicine.[2] [Link]2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] [Link]2]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]2]

Sources

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